Diosmetin 3',7-Diglucuronide-d3
Description
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Properties
Molecular Formula |
C₂₈H₂₅D₃O₁₈ |
|---|---|
Molecular Weight |
655.53 |
Synonyms |
β-D-Glucopyranosiduronic acid, 5-[7-(β-D-glucopyranuronosyloxy)-5-hydroxy-4-oxo-4H-1-benzopyran-2-yl]-2-methoxyphenyl-d3 |
Origin of Product |
United States |
Foundational & Exploratory
Metabolic Engineering & Analysis: Diosmetin to 3',7-Diglucuronide
[1][2][3]
Executive Summary & Mechanistic Basis
The metabolism of diosmetin (5,7,3'-trihydroxy-4'-methoxyflavone), the bioactive aglycone of the venotonic drug diosmin, is governed by Phase II conjugation. While the 3'-O-glucuronide is the predominant circulating metabolite in humans, the 3',7-diglucuronide (CAS 152503-51-0) represents a critical analytical standard for mass balance studies and a potential major metabolite in rodent models.[1][2]
This guide details the regioselective glucuronidation pathway, identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for the sequential conjugation at the 3' (B-ring) and 7 (A-ring) positions.[1][2] It provides a validated workflow for the enzymatic biosynthesis and LC-MS/MS identification of the 3',7-diglucuronide species.
Structural Reactivity
Diosmetin possesses three hydroxyl groups potentially available for glucuronidation: C5, C7, and C3'.
-
C5-OH: Forms a strong intramolecular hydrogen bond with the C4-carbonyl, rendering it recalcitrant to UGT conjugation.[1][2]
-
C7-OH (A-ring): Highly acidic and sterically accessible; a primary target for intestinal UGTs.[1][2]
-
C3'-OH (B-ring): The metabolic "soft spot" for hepatic UGTs, leading to the major human metabolite.[1][2]
The Challenge: Formation of the 3',7-diglucuronide requires overcoming the steric hindrance and electronic deactivation introduced by the first glucuronic acid moiety. This guide outlines the kinetic conditions required to drive this reaction to completion.
The Metabolic Pathway: Enzymes & Regioselectivity[4][5]
The formation of diosmetin-3',7-diglucuronide is rarely a concerted simultaneous event.[1] It proceeds via a sequential mechanism where a monoglucuronide (either 3'-G or 7-G) serves as the substrate for the second conjugation.[1][2][3]
Key UGT Isoforms
Based on isoform-specific screening and inhibition studies, the following enzymes drive this pathway:
| Isoform | Primary Tissue | Regioselectivity | Kinetic Role |
| UGT1A1 | Liver | 3'-OH > 7-OH | High capacity; drives 3'-G formation.[1][2] |
| UGT1A9 | Liver | 7-OH & 3'-OH | High affinity; critical for 7-G formation.[1][2] |
| UGT1A8 | Intestine | 7-OH | Major contributor to first-pass intestinal metabolism.[1][2] |
| UGT1A3 | Liver | 7-OH | Secondary contributor.[1][2] |
Pathway Visualization
The following diagram illustrates the branching and converging pathways leading to the 3',7-diglucuronide.
Figure 1: Sequential glucuronidation pathway of diosmetin.[1][2] Solid lines indicate primary metabolic routes; dashed lines indicate secondary sequential conjugation leading to the diglucuronide.
Experimental Protocol: Biosynthesis & Detection
To isolate or quantify the 3',7-diglucuronide, standard microsomal incubations often yield insufficient quantities due to the dominance of the monoglucuronides. The following protocol uses an optimized sequential incubation strategy.
Reagents & Buffer System
-
Enzyme Source: Recombinant Human UGT1A1 and UGT1A9 (Supersomes™) or pooled Human Liver Microsomes (HLM).[1][2]
-
Cofactor: UDP-glucuronic acid (UDP-GA), 5 mM final concentration.[1][2]
-
Pore-Forming Agent: Alamethicin (50 µg/mg protein) – Crucial for maximizing active site access in microsomes.[1][2]
-
Stabilizer: Saccharolactone (5 mM) to inhibit
-glucuronidase activity.[1][2]
Step-by-Step Synthesis Workflow
-
Pre-Incubation:
-
Reaction Initiation (Phase 1):
-
Reaction Driving (Phase 2 - Diglucuronide Formation):
-
Termination:
LC-MS/MS Analytical Conditions
The polarity of the diglucuronide requires specific chromatographic conditions to prevent co-elution with the solvent front.
| Parameter | Setting | Rationale |
| Column | Halo C18 or Ascentis RP-Amide (2.7 µm) | Fused-core particles provide high resolution for polar isomers.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the carboxyl groups for retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier.[1] |
| Gradient | 0-2 min: 5% B; 2-10 min: 5%->30% B | Shallow gradient essential to separate 3',7-DiG from 3'-G. |
| Detection | ESI Negative Mode (MRM) | Glucuronides ionize best in negative mode.[1][2] |
| Transitions | 651 → 475 (Loss of 1 GlcUA)651 → 299 (Loss of 2 GlcUA)299 → 284 (Aglycone fragment) | 651 m/z is the precursor [M-H]⁻ for the diglucuronide.[1][2] |
Data Interpretation & Validation
Distinguishing Isomers
When analyzing the chromatogram, the elution order on a C18 column typically follows the polarity rule (most polar elutes first):
-
Diosmetin-3',7-diglucuronide (RT ~ 3.5 min) – Most Polar[1][2]
-
Diosmetin-7-glucuronide (RT ~ 5.2 min)
-
Diosmetin-3'-glucuronide (RT ~ 5.8 min)
-
Diosmetin (Aglycone) (RT ~ 9.0 min)
Kinetic Validation (Self-Check)
To verify the formation of the diglucuronide, perform a
-
Treat the putative diglucuronide peak with Helix pomatia glucuronidase.[1]
-
Result: The peak at m/z 651 should disappear, transiently increasing the monoglucuronide signals (m/z 475) before fully converting to the aglycone (m/z 299). This stepwise hydrolysis confirms the "di-" nature of the conjugate.
References
-
Silvestro, L., et al. (2013). "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry."[1][2][4] Analytical and Bioanalytical Chemistry. Link
-
Boutin, J. A., et al. (1993). "In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats." Drug Metabolism and Disposition. Link
-
Chen, Y., et al. (2005). "Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms." Pharmaceutical Research. Link
-
PubChem. "Diosmetin-3',7-diglucuronide (Compound Summary)." National Library of Medicine.[1] Link[1][2]
Sources
- 1. PubChemLite - Diosmetin-3',7-diglucuronide (C28H28O18) [pubchemlite.lcsb.uni.lu]
- 2. veeprho.com [veeprho.com]
- 3. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Diosmetin 3',7-Diglucuronide in Liver Microsomes
This guide provides a comprehensive overview and a detailed experimental protocol for the in vitro biosynthesis of diosmetin 3',7-diglucuronide using liver microsomes. It is intended for researchers, scientists, and drug development professionals engaged in the study of flavonoid metabolism and drug-conjugate synthesis.
Introduction: The Metabolic Fate of Diosmetin
Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavonoid with a range of reported biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] As with many xenobiotics, the oral bioavailability and systemic effects of diosmetin are heavily influenced by phase II metabolism, primarily glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the covalent attachment of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to the flavonoid structure.[2] This conjugation increases the water solubility of diosmetin, facilitating its excretion from the body.[3][4]
In humans and other mammals, diosmetin undergoes extensive glucuronidation in the liver and intestines.[5] This metabolic pathway can lead to the formation of several glucuronide conjugates, including mono- and di-glucuronides. Notably, diosmetin-3'-O-glucuronide has been identified as a major circulating metabolite in humans.[6][7][8] Further glucuronidation can occur, leading to the formation of diosmetin 3',7-diglucuronide, a significant metabolite found in both blood and urine.[3][4] Understanding the biosynthesis of this diglucuronide is crucial for elucidating the complete metabolic profile of diosmetin and for the potential synthesis of this and other flavonoid glucuronides for pharmacological studies.[9][10]
The Enzymatic Landscape: UGT Isoforms in Diosmetin Glucuronidation
The biotransformation of diosmetin to its glucuronide conjugates is a regioselective process mediated by specific UGT isoforms. The primary site of this metabolism in the body is the liver, where a rich complement of UGT enzymes is expressed in the endoplasmic reticulum of hepatocytes.[11] Studies utilizing human liver microsomes (HLMs) and recombinant human UGT enzymes have identified the key players in diosmetin glucuronidation.
Screening assays with a panel of human UGT isoforms have demonstrated that UGT1A1, UGT1A6, and UGT1A9 are the principal enzymes responsible for the glucuronidation of diosmetin.[5] These enzymes exhibit distinct but overlapping substrate specificities and regioselectivity. The formation of diosmetin-3'-glucuronide is predominantly catalyzed by UGT1A9, which displays high affinity and catalytic efficiency for the 3'-hydroxyl group of diosmetin.[5] UGT1A1 also contributes to the formation of the 3'-glucuronide.[5] The 7-hydroxyl group of diosmetin is a substrate for UGT1A6.[5]
The biosynthesis of diosmetin 3',7-diglucuronide is a sequential process. It is hypothesized that the initial glucuronidation at the 3'-position, primarily by UGT1A9, is the first step. The resulting diosmetin-3'-glucuronide then serves as a substrate for a subsequent glucuronidation event at the 7-position, likely catalyzed by UGT1A6, to form the diglucuronide.
Visualizing the Biosynthetic Pathway
The following diagram illustrates the sequential glucuronidation of diosmetin to diosmetin 3',7-diglucuronide, highlighting the key UGT isoforms involved.
Caption: Experimental workflow for diosmetin glucuronidation.
Detailed Methodology
-
Preparation of Stock Solutions:
-
Diosmetin: Prepare a 10 mM stock solution in DMSO.
-
UDPGA: Prepare a 50 mM stock solution in ultrapure water.
-
Alamethicin: Prepare a 5 mg/mL stock solution in ethanol.
-
Internal Standard (IS): Prepare a stock solution at a suitable concentration in methanol or ACN.
-
-
Incubation Mixture Preparation:
-
The final incubation volume will be 200 µL.
-
In a microcentrifuge tube, add the following components in order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl₂ (final concentration 5 mM)
-
Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)
-
Alamethicin (final concentration 50 µg/mg microsomal protein) [12][13] * Causality: Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, ensuring that the active site of the UGT enzymes, located within the lumen of the endoplasmic reticulum, has unrestricted access to the cofactor UDPGA. [12][14]MgCl₂ is added as it can enhance the activity of some UGT isoforms. [12]
-
-
-
Pre-incubation:
-
Vortex the mixture gently and pre-incubate at 37°C for 15 minutes in a shaking water bath. This step allows the alamethicin to integrate into the microsomal membrane and equilibrates the system to the reaction temperature.
-
-
Reaction Initiation:
-
Add diosmetin to the pre-incubated mixture to achieve the desired final concentration (e.g., 1-100 µM).
-
Initiate the glucuronidation reaction by adding UDPGA to a final concentration of 5 mM.
-
Self-Validation: Include the following controls:
-
No UDPGA control: To confirm that the formation of glucuronides is dependent on the cofactor.
-
No microsome control: To check for non-enzymatic degradation of diosmetin.
-
Zero-time point control: Terminate the reaction immediately after adding UDPGA to determine the background levels of analytes.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, 120 minutes) in a shaking water bath. The optimal incubation time should be determined in preliminary experiments to ensure the reaction is within the linear range.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. The cold ACN precipitates the microsomal proteins and halts enzymatic activity.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated LC-MS/MS method.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify diosmetin, diosmetin-3'-glucuronide, diosmetin-7-glucuronide, and diosmetin-3',7-diglucuronide. [7][8]
-
Data Analysis and Interpretation
The primary outcome of this experiment is the quantification of diosmetin and its glucuronide metabolites over time. This data can be used to determine the kinetics of the glucuronidation reactions.
Enzyme Kinetics
To determine the kinetic parameters (Km and Vmax) for the formation of each glucuronide, incubations should be performed with varying concentrations of diosmetin (e.g., 0.1 to 100 µM) for a fixed time within the linear range of product formation. The resulting data can be fitted to the Michaelis-Menten equation.
Table 1: Representative Kinetic Parameters for Diosmetin Glucuronidation by Human UGT Isoforms
| UGT Isoform | Metabolite | Km (µM) | Vmax (nmol/mg/min) | CLint (mL/mg/min) | Reference |
| UGT1A9 | Diosmetin-3'-glucuronide | 0.45 ± 0.05 | 4.27 ± 0.13 | 9.52 | [5] |
| UGT1A6 | Diosmetin-7-glucuronide | 3.02 ± 0.59 | 0.92 ± 0.06 | 0.30 | [5] |
| UGT1A1 | Chrysoeriol-4'-glucuronide* | 0.28 ± 0.05 | 0.63 ± 0.06 | 2.26 | [5] |
Note: Kinetic data for diosmetin glucuronidation by UGT1A1 is not explicitly available in the provided search results. Data for the structurally similar flavonoid chrysoeriol is included for comparative purposes.
The intrinsic clearance (CLint) can be calculated as Vmax/Km and provides a measure of the enzyme's catalytic efficiency.
Conclusion
This technical guide provides a robust framework for investigating the biosynthesis of diosmetin 3',7-diglucuronide in human liver microsomes. By understanding the key UGT isoforms involved and employing the detailed experimental protocol, researchers can accurately characterize the metabolic fate of diosmetin and generate its glucuronide metabolites for further pharmacological evaluation. The principles and methodologies outlined herein are also applicable to the study of other flavonoid glucuronidation pathways, contributing to a deeper understanding of xenobiotic metabolism.
References
- Boutin, J. A., Meunier, F., Lambert, P. H., Hennig, P., Bertin, D., Serkiz, B., & Volland, J. P. (1993). In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats. Drug Metabolism and Disposition, 21(6), 1157-1166.
- Chen, S., Li, Y., Wang, M., Li, X., & Wang, Y. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(21), 6039-6048.
- Russo, R., et al. (2023). Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models. Molecules, 28(15), 5591.
- Zeng, X., Shi, J., Zhao, M., Chen, Q., Cai, H., & Liu, Z. (2016). Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells. PLoS ONE, 11(11), e0166239.
- Hennig, P., et al. (1993). In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats.
- Gao, Z., et al. (2017). Effects of diosmetin on nine cytochrome P450 isoforms, UGTs and three drug transporters in vitro. Xenobiotica, 47(11), 954-960.
- Li, Y., et al. (2024). Efficient Production of Flavonoid Glucuronides in Escherichia coli Using Flavonoid O-Glucuronosyltransferases Characterized from Marchantia polymorpha.
- Li, J., et al. (2018). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules, 23(10), 2433.
- Ferrazzano, G. F., et al. (2019). Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis. Phytochemistry Reviews, 18(1), 1-28.
- Kim, B. G., et al. (2025). Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast. Bioscience, Biotechnology, and Biochemistry, 89(7), 1123-1131.
- Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry, 405(27), 8895-8906.
- Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. PubMed.
- Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry.
- Fisher, M. B., Campanale, K., Ackermann, B. L., Vandenbranden, M., & Wrighton, S. A. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition, 28(5), 560-566.
- Gao, Z., et al. (2017). Effects of diosmetin on nine cytochrome P450 isoforms, UGTs and three drug transporters in vitro.
- Obach, R. S. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Zeng, X., et al. (2016). Regioselective Glucuronidation of Diosmetin and Chrysoeriol by the Interplay of Glucuronidation and Transport in UGT1A9-Overexpressing HeLa Cells.
- Xiao, Z., et al. (2013). Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms. The AAPS Journal, 15(3), 831-843.
- Fisher, M. B., et al. (2000). In Vitro Glucuronidation Using Human Liver Microsomes and The Pore-Forming Peptide Alamethicin.
- Walle, T., & Walle, U. K. (2002). Induction of Human UDP-Glucuronosyltransferase UGT1A1 by Flavonoids---Structural Requirements.
- Untergehrer, M., et al. (2015). Structure-Dependent Deconjugation of Flavonoid Glucuronides by Human β-Glucuronidase – In Vitro and In Silico Analyses. Planta Medica, 81(12/13), 1148-1155.
- Li, Y., et al. (2024). Flavonoids and Organic Acids Affect Phase II Metabolism based on the Regulation of UGT1A1 Expression and Function. Bentham Science.
- Jokinen, M., et al. (2018). Drug glucuronidation assays on human liver microsomes immobilized on microfluidic flow-through reactors. Helda.
- Liu, Y., et al. (2017). In Vitro Glucuronidation of Wushanicaritin by Liver Microsomes, Intestine Microsomes and Expressed Human UDP-Glucuronosyltransferase Enzymes. Molecules, 22(12), 2097.
- Walle, T., et al. (2001). Induction of UDP-Glucuronosyltransferase UGT1A1 by the Flavonoid Chrysin in the Human Hepatoma Cell Line Hep G2.
- Mohamed, M. F., & Frye, R. F. (2011). Effects of Herbal Supplements on Drug Glucuronidation. Review of Clinical, Animal, and In Vitro Studies. Planta Medica, 77(4), 311-321.
- Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 875-881.
- L-Aoun, S., et al. (2017). Role of UDP-Glucuronosyltransferase 1A1 in the Metabolism and Pharmacokinetics of Silymarin Flavonolignans in Patients with HCV and NAFLD. Molecules, 22(1), 126.
- Mandal, P., et al. (2019). Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies.
- Sun, H., et al. (2020). Regioselective Glucuronidation of Flavones at C5, C7, and C4′ Positions in Human Liver and Intestinal Microsomes: Comparison among Apigenin, Acacetin, and Genkwanin. Biological and Pharmaceutical Bulletin, 43(10), 1566-1574.
- Russo, R., et al. (2018). Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method: in vivo metabolic reduction of diosmetin to hesperetin.
- Al-Sbiei, A., et al. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 14(6), 569.
- Sun, H., et al. (2015). UDP-glucuronosyltransferase – Knowledge and References. Taylor & Francis.
- Manda, V. K., et al. (2021). In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. Molecules, 26(21), 6649.
- Walle, T., & Walle, U. K. (2002). Induction of human UDP-glucuronosyltransferase UGT1A1 by flavonoids-structural requirements. Semantic Scholar.
Sources
- 1. Effects of diosmetin on nine cytochrome P450 isoforms, UGTs and three drug transporters in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [helda.helsinki.fi]
An In-depth Technical Guide to Diosmetin 3',7-Diglucuronide-d3: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Diosmetin 3',7-Diglucuronide-d3, a crucial analytical tool in the study of flavonoid pharmacokinetics. As the deuterated internal standard for Diosmetin 3',7-Diglucuronide, it plays a pivotal role in ensuring the accuracy and reliability of bioanalytical methods. This document delves into its chemical identity, synthesis, analytical methodologies, and applications, offering field-proven insights for its effective use in research and development.
Chemical Identity and Properties
While a specific CAS number for Diosmetin 3',7-Diglucuronide-d3 is not publicly cataloged, it is custom synthesized for use as an internal standard. The non-deuterated form, Diosmetin 3',7-Diglucuronide, is well-characterized. The deuterated analogue shares identical chemical properties, with the key difference being a higher mass due to the incorporation of three deuterium atoms, typically on the methoxy group of the diosmetin backbone.
Table 1: Chemical Identifiers of Diosmetin 3',7-Diglucuronide
| Identifier | Value | Source |
| CAS Number | 152503-51-0 | [1][2] |
| Molecular Formula | C₂₈H₂₈O₁₈ | [1][2] |
| Molecular Weight | 652.51 g/mol | [1][2] |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-((2-(3-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4-methoxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid | [1][3] |
| InChI | InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19+,20-,21+,22+,23-,24-,27+,28+/m0/s1 | [3] |
| InChIKey | JBZAJCHQSCNMOJ-UHFFFAOYSA-N | [4] |
| SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | [4] |
For Diosmetin 3',7-Diglucuronide-d3, the molecular formula would be C₂₈H₂₅D₃O₁₈ and the molecular weight approximately 655.53 g/mol , assuming deuteration at the methoxy group. The IUPAC name, InChI, InChIKey, and SMILES would be modified to reflect the position of the deuterium atoms. For instance, the chemical name for the deuterated aglycone, Diosmetin-d3, is 5,7-Dihydroxy-2-(3-hydroxy-4-(methoxy-d3)phenyl)-4H-chromen-4-one.[5]
Synthesis and Characterization
The synthesis of Diosmetin 3',7-Diglucuronide-d3 is a multi-step process that can be achieved through chemical or chemo-enzymatic methods. A common strategy involves the following key stages:
-
Synthesis of Deuterated Diosmetin (Diosmetin-d3): This is typically achieved by introducing a deuterated methyl group. Commercially available deuterated iodomethane (CD₃I) can be reacted with a suitable precursor, such as a compound with a free hydroxyl group at the 4'-position of the B-ring of the flavonoid structure, under basic conditions.
-
Glucuronidation: The deuterated diosmetin is then subjected to glucuronidation. This can be performed chemically by reacting Diosmetin-d3 with a protected glucuronic acid donor, such as a glucuronyl bromide or trichloroacetimidate, followed by deprotection. Alternatively, enzymatic methods using UDP-glucuronosyltransferases (UGTs) can offer higher regioselectivity.
The resulting Diosmetin 3',7-Diglucuronide-d3 must be rigorously purified, typically by preparative High-Performance Liquid Chromatography (HPLC), and its structure and isotopic enrichment confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Synthetic workflow for Diosmetin 3',7-Diglucuronide-d3.
Analytical Methodology: A Self-Validating System
The primary application of Diosmetin 3',7-Diglucuronide-d3 is as an internal standard in quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.
The Rationale for a Deuterated Internal Standard
An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest.[6] Deuterated standards are considered the gold standard because:
-
Co-elution: They exhibit nearly identical chromatographic retention times to their non-deuterated counterparts.
-
Similar Ionization Efficiency: They show comparable ionization behavior in the mass spectrometer source, effectively compensating for matrix effects.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows for their simultaneous but distinct detection by the mass spectrometer.
Step-by-Step Bioanalytical Protocol
The following protocol outlines a typical workflow for the quantification of Diosmetin 3',7-Diglucuronide in a biological matrix (e.g., plasma or urine) using Diosmetin 3',7-Diglucuronide-d3 as an internal standard. This protocol is adapted from established methods for the analysis of diosmetin glucuronides.[7][8][9]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract the analytes from the biological matrix and remove interfering substances.
-
Procedure:
-
To 250 µL of plasma, add 250 µL of 0.5% formic acid in water.
-
Add a known concentration of Diosmetin 3',7-Diglucuronide-d3 internal standard solution.
-
Vortex mix the sample.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by 0.5% formic acid in water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analytes chromatographically and detect them with high selectivity and sensitivity using tandem mass spectrometry.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Diosmetin 3',7-Diglucuronide and Diosmetin 3',7-Diglucuronide-d3 need to be optimized.
-
Table 2: Exemplary MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diosmetin 3',7-Diglucuronide | 651.1 | To be determined empirically | To be determined empirically |
| Diosmetin 3',7-Diglucuronide-d3 | 654.1 | To be determined empirically | To be determined empirically |
3. Data Analysis and Quantification
-
Objective: To determine the concentration of Diosmetin 3',7-Diglucuronide in the unknown samples.
-
Procedure:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentrations of the analyte in the calibration standards.
-
Calculate the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Bioanalytical workflow for Diosmetin 3',7-Diglucuronide quantification.
Applications in Pharmacokinetic Studies
Diosmetin is the aglycone of diosmin, a flavonoid commonly used in the treatment of chronic venous insufficiency and hemorrhoids.[10] After oral administration, diosmin is hydrolyzed to diosmetin, which is then absorbed and extensively metabolized, primarily through glucuronidation.[11] The resulting metabolites, including Diosmetin 3',7-Diglucuronide, are the major circulating forms in the bloodstream.[7][8][9]
Accurate measurement of these metabolites is crucial for understanding the pharmacokinetics of diosmin, including its absorption, distribution, metabolism, and excretion (ADME). The use of Diosmetin 3',7-Diglucuronide-d3 as an internal standard is essential for obtaining reliable pharmacokinetic data, which is vital for:
-
Bioavailability and Bioequivalence Studies: Comparing different formulations of diosmin.
-
Dosage Regimen Optimization: Determining the appropriate dose and frequency of administration.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of diosmin.
-
Metabolite Profiling: Understanding the metabolic fate of diosmin in the body.
The development of a highly specific and sensitive LC-MS/MS method employing a deuterated internal standard has been instrumental in clarifying previous conflicting findings in diosmin pharmacokinetic studies.[12]
Conclusion
Diosmetin 3',7-Diglucuronide-d3 is an indispensable tool for researchers and scientists in the field of drug development and metabolism. Its role as a stable isotope-labeled internal standard ensures the integrity and accuracy of bioanalytical data, providing a solid foundation for critical decisions in preclinical and clinical research. This guide has outlined the key technical aspects of this compound, from its chemical identity and synthesis to its practical application in robust analytical methodologies. The principles and protocols described herein offer a framework for the successful implementation of Diosmetin 3',7-Diglucuronide-d3 in advancing our understanding of flavonoid pharmacokinetics.
References
-
Veeprho. Diosmetin 3',7-Diglucuronide | CAS 152503-51-0. [Link]
-
PubChemLite. Diosmetin-3',7-diglucuronide (C28H28O18). [Link]
-
PubChem. Diosmetin | C16H12O6 | CID 5281612. [Link]
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry, 405(25), 8295-8310. [Link]
-
SynZeal. Diosmetin D3 | 1189728-54-8. [Link]
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. PubMed. [Link]
-
Iordachescu, A., et al. (2012). Diosmetin pharmacokinetic following diosmin oral administration in man; A new study on an old product with controversial pharmacokinetic findings in the past. Journal of Bioequivalence & Bioavailability. [Link]
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. ResearchGate. [Link]
-
Wikipedia. Diosmetin. [Link]
-
PubChem. Diosmetin-3-O-glucuronide | C22H20O12 | CID 102109980. [Link]
-
Russo, R., et al. (2015). Pharmacokinetic Profile of μSMIN Plus™, a new Micronized Diosmin Formulation, after Oral Administration in Rats. ResearchGate. [Link]
-
Cova, D., et al. (1992). Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. Regulations.gov. [Link]
Sources
- 1. chemicea.com [chemicea.com]
- 2. synthose.com [synthose.com]
- 3. veeprho.com [veeprho.com]
- 4. PubChemLite - Diosmetin-3',7-diglucuronide (C28H28O18) [pubchemlite.lcsb.uni.lu]
- 5. Diosmetin D3 | 1189728-54-8 | SynZeal [synzeal.com]
- 6. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diosmetin - Wikipedia [en.wikipedia.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method Development for Diosmetin-3,7-Diglucuronide Quantification
Executive Summary & Scientific Context
This application note details the development of a robust LC-MS/MS methodology for the quantification of Diosmetin-3,7-diglucuronide in human plasma.
Diosmin (a phlebotonic drug) is rapidly hydrolyzed in the intestine to its aglycone, Diosmetin .[1][2] Diosmetin subsequently undergoes extensive Phase II metabolism. While Diosmetin-3-O-glucuronide is often cited as the major circulating metabolite, the 3,7-diglucuronide represents a highly polar, distinct metabolic pathway that requires specialized retention strategies due to its hydrophilicity and susceptibility to In-Source Fragmentation (ISF).[3]
Key Challenges Addressed:
-
Extreme Polarity: The addition of two glucuronic acid moieties renders the analyte poorly retained on standard C18 columns, leading to ion suppression from the void volume.
-
Isobaric Interferences: Distinguishing the target from potential isomeric diglucuronides.
-
In-Source Fragmentation (ISF): Glucuronides are thermally labile.[3] Improper source settings can cleave the glucuronide bond before detection, causing the diglucuronide to be falsely detected as the monoglucuronide or aglycone.
Method Development Strategy (The "Why")
Chromatographic Retention Strategy
Standard C18 columns often fail to retain diglucuronides beyond the ion-suppression zone (0.5–1.0 min).[3] We utilize a Fused-Core C18 or a High-Strength Silica (HSS) T3 column.[3]
-
Recommendation: Waters Acquity HSS T3 (1.8 µm) or HALO C18.[3] The HSS T3 bonding technology is designed for 100% aqueous compatibility, essential for trapping polar analytes at the start of the gradient.
Ionization Mode Selection
-
Mode: Negative Electrospray Ionization (ESI-) .
-
Rationale: Glucuronic acid moieties contain carboxylic acid groups (
).[3] Negative mode provides superior ionization efficiency ( ) and lower background noise compared to positive mode for these conjugates.[3]
Sample Preparation: Solid Phase Extraction (SPE)
Protein precipitation (PPT) is insufficient for diglucuronides due to significant phospholipid co-elution.[3]
-
Protocol: Weak Anion Exchange (WAX) SPE.[3]
-
Mechanism: The acidic glucuronide binds to the positively charged amine on the sorbent, allowing rigorous organic washing to remove neutral lipids before elution.
Visualizing the Challenge
Diagram 1: Metabolic Pathway & Analytical Targets
This diagram illustrates the hydrolysis of Diosmin and the subsequent glucuronidation, highlighting the mass shifts targeted in MS/MS.
Caption: Metabolic conversion of Diosmin to the target Diosmetin-3,7-Diglucuronide. Note the sequential mass addition of 176 Da.
Detailed Protocol
Reagents & Standards
-
Target Analyte: Diosmetin-3,7-diglucuronide (CAS: 152503-51-0).[3][4] Note: If commercial standards are unavailable, custom synthesis or isolation from bile of dosed rats may be required.
-
Internal Standard (IS): Diosmetin-d3 (or a structurally similar flavonoid glucuronide like Luteolin-glucuronide).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (100%).[3]
Mass Spectrometry Parameters (Sciex Triple Quad 6500+ or equivalent)
Source: Turbo V™ Ion Source (ESI Negative)
| Parameter | Setting | Rationale |
| Curtain Gas (CUR) | 35 psi | Prevents solvent droplets from entering analyzer.[3] |
| Collision Gas (CAD) | Medium | Optimized for fragment transmission.[3] |
| IonSpray Voltage (IS) | -4500 V | Negative mode optimization.[3] |
| Temperature (TEM) | 500°C | High temp needed to desolvate aqueous mobile phase.[3] |
| Declustering Potential (DP) | -60 V | CRITICAL: Keep DP moderate to prevent In-Source Fragmentation. |
MRM Transitions:
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | CE (eV) | Identification |
| Diosmetin-3,7-DiGluc | 651.1 | 475.1 | 50 | -30 | Loss of 1st Glucuronide |
| Diosmetin-3,7-DiGluc | 651.1 | 299.0 | 50 | -45 | Aglycone (Quantifier) |
| Diosmetin-3-O-Gluc | 475.1 | 299.0 | 30 | -35 | Monitor for ISF check |
| IS (Diosmetin-d3) | 302.1 | 287.1 | 30 | -35 | Internal Standard |
Expert Note on Quantifier Ion: While the transition to the aglycone (299.0) is often the most intense, the transition to the monoglucuronide (475.1) is more selective.[3] Evaluate the S/N ratio of both during validation.
Chromatographic Conditions
-
Column: Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm.[3]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temp: 40°C.
Gradient Profile:
-
0.0 - 1.0 min: 2% B (Isocratic hold to trap polar diglucuronide).[3]
-
1.0 - 5.0 min: 2% -> 40% B (Shallow gradient for isomer separation).[3]
-
5.0 - 6.0 min: 40% -> 95% B (Wash).[3]
-
6.1 - 8.0 min: 2% B (Re-equilibration).
Sample Preparation (WAX SPE)
-
Pre-treatment: Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid (acidify to ionize the carboxylic acid for WAX binding).[3]
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Load pre-treated sample.
-
Wash 1: 1 mL 2% Formic Acid (removes proteins/salts).[3]
-
Wash 2: 1 mL Methanol (removes neutral lipids/phospholipids; Glucuronide stays bound via ionic interaction).[3]
-
Elution: 2 x 200 µL 5% Ammonium Hydroxide in Methanol (breaks ionic bond).
-
Reconstitution: Evaporate to dryness (
, 40°C). Reconstitute in 100 µL Mobile Phase A.
Validation & Scientific Integrity (E-E-A-T)
In-Source Fragmentation (ISF) Evaluation
The Problem: High energy in the source can break the diglucuronide (651) down to the monoglucuronide (475) before Q1 selection. This causes the diglucuronide to appear in the monoglucuronide channel, or the monoglucuronide to appear in the aglycone channel.
The Test:
-
Inject a pure standard of Diosmetin-3,7-diglucuronide .[3]
-
Monitor the MRM channel for Diosmetin-3-O-glucuronide (475->299).[3]
-
If a peak appears at the retention time of the diglucuronide in the monoglucuronide channel, ISF is occurring.
-
Fix: Lower the Declustering Potential (DP) and Source Temperature until this "crosstalk" is <1%.
Matrix Effects & Selectivity
Because diglucuronides elute early, perform a Post-Column Infusion experiment:
-
Infuse the analyte continuously post-column.
-
Inject a blank plasma extract.[3]
-
Observe the baseline. A dip indicates suppression; a spike indicates enhancement. Ensure the diglucuronide elutes outside these zones.
Diagram 2: Method Validation Decision Tree
This workflow ensures the method meets FDA Bioanalytical Guidelines.
Caption: Step-by-step validation logic focusing on glucuronide-specific stability issues.
References
-
US Food and Drug Administration (FDA). (2018).[3][5][6][7] Bioanalytical Method Validation Guidance for Industry. [Link][3][5][6]
-
Russo, R., et al. (2013).[3] "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry." Journal of Chromatography B. [Link]
-
Silvestro, L., et al. (2013).[3] "Development and validation of a HPLC-MS/MS method for the simultaneous determination of diosmetin and its metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diosmetin 3-O-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 4. chemicea.com [chemicea.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. labs.iqvia.com [labs.iqvia.com]
Application Note: High-Performance Solid Phase Extraction (SPE) of Diosmetin and Its Major Glucuronide Metabolites from Human Plasma
Executive Summary
Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is the bioactive aglycone responsible for the therapeutic effects of Diosmin, a phlebotropic drug widely used for chronic venous insufficiency (CVI).[1][2][3] Upon oral administration, Diosmin is rapidly hydrolyzed by intestinal microflora to Diosmetin, which is subsequently absorbed and extensively metabolized by Phase II enzymes.
The Bioanalytical Challenge: Quantifying Diosmetin in plasma is complex due to its rapid conversion into polar conjugates, primarily Diosmetin-3'-O-glucuronide and Diosmetin-7-O-glucuronide . Consequently, free Diosmetin exists in low picogram/mL concentrations, while glucuronides circulate at much higher levels.
This guide details two distinct Solid Phase Extraction (SPE) protocols:
-
Direct Extraction: For the isolation of intact glucuronide metabolites.
-
Hydrolysis-Mediated Extraction: For the quantification of "Total Diosmetin" (aglycone + deconjugated metabolites).
Metabolic Landscape & Target Analytes
Understanding the polarity shift is critical for SPE sorbent selection. The metabolic conversion dramatically increases the polarity of the target analytes, rendering traditional non-polar retention mechanisms (like standard C18) less effective without careful pH control.
Graphviz Diagram: Diosmetin Metabolic Pathway
Figure 1: Metabolic pathway of Diosmin to Diosmetin and its subsequent Phase II conjugation.[4] The shift from aglycone to glucuronide requires an SPE sorbent capable of retaining polar species.
Pre-Analytical Considerations (Critical)
Before initiating SPE, strict adherence to sample handling protocols is required to prevent ex vivo degradation.
| Parameter | Recommendation | Scientific Rationale |
| Anticoagulant | Lithium Heparin or EDTA | Citrate may interfere with certain enzymatic hydrolysis steps if downstream processing varies. |
| Stabilization | Acidification (pH < 4) | Flavonoids are susceptible to oxidative degradation at neutral/alkaline pH. Add 10 µL of 50% Formic Acid per 1 mL plasma immediately upon separation. |
| Labware | Amber Glass or Low-Binding Polypropylene | Flavonoids bind non-specifically to standard plastics. Amber glass prevents photo-oxidation. |
| Storage | -80°C | Stable for >3 months.[5] Avoid repeated freeze-thaw cycles (max 3 cycles). |
Protocol A: Direct SPE of Intact Metabolites
Objective: Isolate Diosmetin-3'-O-glucuronide and Diosmetin-7-O-glucuronide without hydrolysis. Sorbent Selection: Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., Waters Oasis HLB or Phenomenex Strata-X). These sorbents retain polar glucuronides even when the sorbent runs dry, unlike silica-based C18.
Reagents
-
Loading Buffer: 2% Formic Acid in Water.
-
Wash Solvent: 5% Methanol in 0.1% Formic Acid.
-
Elution Solvent: Methanol containing 0.1% Formic Acid.[6]
Step-by-Step Procedure
-
Sample Pre-treatment:
-
Thaw plasma at room temperature (protected from light).
-
Mix 200 µL Plasma with 200 µL Loading Buffer (2% Formic Acid).
-
Why: Acidification suppresses ionization of the glucuronic acid moiety (
), forcing it into a neutral state to increase retention on the reversed-phase polymer.
-
-
Conditioning:
-
1 mL Methanol.
-
1 mL Water (acidified with 0.1% Formic Acid).
-
-
Loading:
-
Load pre-treated sample at a slow flow rate (approx. 1 mL/min).
-
Critical: Do not apply high vacuum; allow interaction time.
-
-
Washing (Interference Removal):
-
Wash with 1 mL of 5% Methanol / 95% Water (0.1% FA) .
-
Why: Removes proteins and salts. The low organic content (<5%) ensures polar glucuronides do not elute prematurely.
-
-
Elution:
-
Elute with 2 x 250 µL Methanol (0.1% FA) .
-
Apply vacuum to collect all solvent.
-
-
Post-Extraction:
-
Evaporate eluate under nitrogen stream at 40°C.
-
Reconstitute in 100 µL Mobile Phase (e.g., 80:20 Water:MeOH + 0.1% FA).
-
Protocol B: Enzymatic Hydrolysis (Total Diosmetin)
Objective: Convert all conjugates back to Diosmetin to measure "Total Diosmetin." This is the industry standard for PK bioequivalence studies.
Reagents
-
Enzyme Solution:
-glucuronidase/sulfatase (Helix pomatia, Type H-1). -
Buffer: 0.2 M Sodium Acetate (pH 5.0).
Step-by-Step Procedure
-
Hydrolysis:
-
Mix 200 µL Plasma with 100 µL Enzyme Solution (approx. 1000 units activity) and 100 µL Acetate Buffer .
-
Add 20 µL Ascorbic Acid (100 mg/mL) to prevent oxidation during incubation.
-
Incubate at 37°C for 2 hours (optimize time based on enzyme activity).
-
-
SPE Extraction (Oasis HLB or C18):
-
Note: Since the target is now the aglycone (Diosmetin), the polarity is lower (LogP ~2.8).
-
Condition: 1 mL MeOH, 1 mL Water.
-
Load: Hydrolyzed sample.
-
Wash: 1 mL 20% Methanol in Water. (Higher organic wash is permitted here as Diosmetin is more hydrophobic than its glucuronides).
-
Elute: 1 mL 100% Methanol.
-
SPE Workflow Visualization
Graphviz Diagram: SPE Decision Tree
Figure 2: Decision tree for selecting the appropriate SPE workflow based on the analytical endpoint (Intact Metabolites vs. Total Aglycone).
Method Validation Parameters
To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the method must meet the following criteria.
Recovery & Matrix Effect
Matrix effect (ME) is the suppression or enhancement of ionization due to co-eluting phospholipids.
| Analyte | Target Recovery (%) | Acceptable Matrix Effect | Optimization Tip |
| Diosmetin | > 85% | 0.85 - 1.15 | Use a wash step with at least 20% MeOH if extracting aglycone only. |
| Diosmetin-3'-Gluc | > 80% | 0.80 - 1.20 | If suppression is high, switch to Oasis MAX (Mixed-mode Anion Exchange) to bind the acidic glucuronide more selectively. |
| Phospholipids | < 1% (in eluate) | N/A | Monitor m/z 184 (Phosphatidylcholine) during LC-MS method development to ensure it does not co-elute with analytes. |
Linearity & Sensitivity
-
LLOQ (Aglycone): Typically 0.1–0.5 ng/mL.
-
LLOQ (Glucuronides): Typically 1.0–5.0 ng/mL (due to higher circulating concentrations).
-
Internal Standard: Use Diosmetin-d3 or 7-Ethoxycoumarin . Avoid using Diosmin as an IS, as it may contain trace Diosmetin impurities.
Troubleshooting Guide
Issue: Low Recovery of Glucuronides
-
Cause: Wash solvent too strong.
-
Solution: Reduce Methanol concentration in the wash step to <5%. Glucuronides are very polar and will wash off with high organic content.
-
Cause: pH too high during loading.
-
Solution: Ensure plasma is acidified to pH ~3.0. The carboxyl group on the glucuronide must be protonated (neutral) to interact with the reversed-phase sorbent.
Issue: Peak Tailing in LC-MS
-
Cause: Interaction with silanols or metal ions.
-
Solution: Use a column shielded against metal interactions (e.g., BEH C18) and ensure the mobile phase contains 0.1% Formic Acid.
Issue: Conversion of Diosmin to Diosmetin during prep
-
Cause: In-source fragmentation or chemical hydrolysis.
-
Solution: Monitor the Diosmin transition.[5][7] If Diosmin is present in the sample (rare in plasma, common in urine), ensure chromatographic separation between Diosmin and Diosmetin to prevent "crosstalk."
References
-
Campanero, M. A., et al. (2010). "Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis.
-
Silvestro, L., et al. (2013). "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry." Analytical and Bioanalytical Chemistry.
-
Waters Corporation. "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Application Note.
-
Rao, Y., et al. (2019). "Determination of diosmetin-7-O-β-d-glucoside in rat plasma by UPLC–MS/MS."[8][9] Acta Chromatographica.
Sources
- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Pharmacokinetic Analysis of Diosgenin in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. akjournals.com [akjournals.com]
Application Note: High-Sensitivity LC-MS/MS Quantitation of Diosmetin 3',7-Diglucuronide in Biological Matrices
Analyte: Diosmetin 3',7-Diglucuronide (Diosmetin-3',7-di-O-glucuronide) Internal Standard: Diosmetin 3',7-Diglucuronide-d3 Application: Pharmacokinetics (PK), Metabolism Studies, and Bioavailability Analysis Technique: Stable Isotope Dilution Assay (SIDA) via LC-ESI-MS/MS
Introduction & Scientific Rationale
The accurate quantification of flavonoid metabolites is a critical challenge in pharmacokinetic profiling. Diosmin, a phlebotonic agent, is rapidly hydrolyzed in the gut to its aglycone, Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone).[1][2][3][4] However, free Diosmetin is rarely found in systemic circulation. Instead, it undergoes extensive Phase II metabolism, primarily glucuronidation, forming regioisomers such as Diosmetin-3'-glucuronide, Diosmetin-7-glucuronide, and the bis-conjugate Diosmetin 3',7-Diglucuronide [1, 2].
Historically, researchers relied on enzymatic hydrolysis (β-glucuronidase) to convert metabolites back to the aglycone for measurement. This approach is flawed for modern drug development because:
-
Loss of Regiospecificity: It destroys information about the specific conjugation pattern (3' vs. 7 vs. 3',7), which dictates excretion pathways and biological activity.
-
Incomplete Hydrolysis: Steric hindrance in diglucuronides can lead to underestimation of total drug exposure.
Direct quantification using a stable isotope-labeled internal standard (SIL-IS), specifically Diosmetin 3',7-Diglucuronide-d3 , is the gold standard. The d3-labeled analog compensates for the significant matrix effects (ion suppression) and extraction variability inherent in analyzing highly polar diglucuronides in complex matrices like plasma or urine.
Experimental Workflow
The following workflow illustrates the critical path from stock preparation to data acquisition.
Figure 1: Generalized workflow for SIDA quantification of Diosmetin diglucuronide.
Materials & Reagents
Reference Standards
-
Analyte: Diosmetin 3',7-Diglucuronide (Purity > 95%)
-
Internal Standard (IS): Diosmetin 3',7-Diglucuronide-d3 (Isotopic Purity > 99% atom D)
-
Note: The d3 label is typically located on the 4'-methoxy group (-OCD3) or the B-ring, ensuring it is chemically stable and does not exchange with the solvent.
-
Critical Reagents
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.[5]
-
Modifiers: Formic Acid (FA) or Acetic Acid (AA). Crucial: Acidic pH stabilizes the glucuronide bond.
-
Matrix: Drug-free human plasma (K2EDTA) or urine.
Detailed Protocol: Calibration Curve Preparation
Step 1: Stock Solution Preparation
Glucuronides are polar but often exhibit poor solubility in pure organic solvents compared to aglycones.
-
Analyte Stock (1 mg/mL): Dissolve Diosmetin 3',7-Diglucuronide in DMSO . Vortex until completely dissolved.
-
IS Stock (1 mg/mL): Dissolve Diosmetin 3',7-Diglucuronide-d3 in DMSO .
-
Storage: Aliquot into amber glass vials and store at -80°C. Stability is generally good for 6 months, but freeze-thaw cycles must be minimized [3].
Step 2: Working Standard Solutions
Prepare serial dilutions in 50:50 Methanol:Water + 0.1% Formic Acid .
-
Why Acid? Prevents potential degradation and mimics the mobile phase conditions.
-
Calibration Levels (Example): 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 100 ng/mL) in the same solvent.
Step 3: Matrix Matching (The "Spiking" Step)
To build a valid calibration curve, you must mimic the sample environment.
-
Aliquot 90 µL of blank plasma into 1.5 mL tubes.
-
Add 10 µL of Working Standard to each tube (creating the calibration levels).
-
Add 10 µL of IS Working Solution to every tube (including blanks and zeros).
-
Vortex gently for 30 seconds.
-
Equilibrate for 15-30 minutes at 4°C. This allows the analyte and IS to bind to plasma proteins similarly, ensuring the extraction efficiency reflects reality.
Step 4: Extraction (Solid Phase Extraction - SPE)
Diglucuronides are very polar (logP < 0). Protein precipitation (PPT) often yields poor recovery and high matrix effects (ion suppression) for such polar analytes. SPE is recommended [1].[6]
-
Conditioning: Use a polymeric HLB (Hydrophilic-Lipophilic Balance) plate (e.g., Oasis HLB or Strata-X). Condition with 1 mL MeOH followed by 1 mL Water (+ 0.1% FA).
-
Loading: Dilute the spiked plasma (from Step 3) 1:1 with 2% Formic Acid in water. Load onto the SPE plate.
-
Washing: Wash with 1 mL Water (+ 0.1% FA) followed by 1 mL 5% MeOH in Water.
-
Critical: Do not use high % organic in the wash, or you will elute the diglucuronide.
-
-
Elution: Elute with 2 x 250 µL 100% Methanol .
-
Reconstitution: Evaporate to dryness under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (Initial conditions).
LC-MS/MS Methodology
Chromatographic Conditions
Separating the 3',7-diglucuronide from the 3'- and 7-monoglucuronides is essential.
-
Column: High-strength silica (HSS) T3 or RP-Amide column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Rationale: These columns retain polar compounds better than standard C18 and provide selectivity for positional isomers [1].
-
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 2% B (Hold for polar retention)
-
1-6 min: 2% -> 40% B (Shallow gradient for isomer separation)
-
6-7 min: 95% B (Wash)
-
Mass Spectrometry (MRM Parameters)
Operate in Positive ESI or Negative ESI mode. Glucuronides ionize well in Negative mode ([M-H]-), but Positive mode ([M+H]+) is often used if sensitivity is sufficient.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Diosmetin 3',7-Diglucuronide | 653.1 [M+H]+ | 477.1 (Mono-gluc) | 25 | Quantifier |
| 301.1 (Aglycone) | 45 | Qualifier | ||
| Diosmetin 3',7-Diglucuronide-d3 | 656.1 [M+H]+ | 480.1 (Mono-gluc-d3) | 25 | Quantifier |
Note: Verify m/z values based on the exact molecular weight of the specific salt form used.
Data Presentation & Validation Criteria
Calibration Curve Construction
Plot the Peak Area Ratio (Analyte Area / IS Area) on the Y-axis versus the Nominal Concentration on the X-axis.
-
Regression Model: Linear (y = mx + c) or Quadratic, typically with 1/x² weighting .
-
Why Weighting? Bioanalytical data is heteroscedastic (variance increases with concentration). 1/x² weighting normalizes the error at the lower end (LLOQ), improving accuracy [4].
Acceptance Criteria (FDA/EMA Guidelines)
| Parameter | Acceptance Limit |
| Linearity (r²) | > 0.990 |
| Accuracy (Mean) | ± 15% of nominal (± 20% at LLOQ) |
| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized Matrix Factor should be CV < 15% |
Metabolic Pathway Visualization
Understanding the origin of the analyte helps in troubleshooting interferences (e.g., in-source fragmentation of larger conjugates).
Figure 2: Metabolic pathway of Diosmin showing the formation of the target 3',7-Diglucuronide.
Troubleshooting & Tips
-
Peak Splitting: If the diglucuronide peak splits, check the pH of the mobile phase. Glucuronides have carboxylic acid groups (pKa ~3-4). Ensure the mobile phase pH is well below the pKa (e.g., pH 2.5-3.0) to keep them protonated and sharp.
-
In-Source Fragmentation: Diglucuronides are fragile. If you see high background in the Mono-glucuronide channel, your source temperature or declustering potential might be too high, causing the diglucuronide to lose a sugar moiety inside the source. Optimize source parameters to minimize this "crosstalk."
-
Carryover: Polar glucuronides can stick to metal surfaces. Use a needle wash containing 10% water / 40% ACN / 40% MeOH / 10% Isopropanol + 0.5% Formic Acid.
References
-
Silvestro, L., et al. (2013).[5] "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry." Analytical and Bioanalytical Chemistry, 405(25), 8295–8310. Link
-
Russo, R., et al. (2018). "Pharmacokinetics and metabolism of oral diosmin in healthy volunteers." Biomedicine & Pharmacotherapy, 102, 380-388. Link
-
Barnes, S., et al. (2005). "Stability of flavonoid glucuronides in biological fluids." Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 593-600.[7] Link
-
FDA Guidance for Industry. (2018).[7][8][9][10] "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link
Sources
- 1. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Overestimation of Flavonoid Aglycones as a Result of the ex vivo Deconjugation of Glucuronides by the Tissue β-Glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Tailored biosynthesis of diosmin through reconstitution of the flavonoid pathway in Nicotiana benthamiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
High-Precision Pharmacokinetic Analysis of Diosmin Using Stable Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application and Protocol Guide:
Abstract
This application note presents a detailed, robust, and highly accurate method for the pharmacokinetic analysis of diosmin in biological matrices, specifically human plasma. The protocol leverages the power of stable isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given that orally administered diosmin is rapidly hydrolyzed by intestinal microflora to its aglycone, diosmetin, which is then absorbed, this method focuses on the precise quantification of diosmetin.[1][2][3] The use of a stable isotope-labeled (SIL) internal standard for diosmetin ensures maximum accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology for diosmin bioanalysis, adhering to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[7][8][9][10][11]
Introduction: The Pharmacokinetic Puzzle of Diosmin
Diosmin is a naturally occurring flavonoid glycoside widely used in the treatment of chronic venous insufficiency, hemorrhoids, and other vascular disorders.[12][13][14] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile. A critical aspect of diosmin's pharmacology is its biotransformation in the gut. Diosmin itself is not directly absorbed; instead, it is metabolized by the intestinal microbiota into its active aglycone, diosmetin.[1][2][3][15] Diosmetin is then absorbed into the systemic circulation, where it undergoes further metabolism before excretion.[2][15]
Therefore, to accurately characterize the pharmacokinetics of diosmin, it is essential to quantify the concentration of diosmetin in biological fluids over time.[15][16] Traditional analytical methods can be susceptible to inaccuracies arising from sample loss during preparation and matrix-induced variations in instrument response. Isotope dilution mass spectrometry (IDMS) offers a superior solution to these challenges.[17][18]
The Principle of Isotope Dilution Mass Spectrometry:
IDMS is a quantitative technique that involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike" or internal standard) to the sample at the earliest stage of analysis.[17] This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[6][19][20] Because the SIL-IS and the native analyte exhibit virtually identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization.[6] By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, precise quantification can be achieved, as this ratio remains constant even if sample is lost during processing.[17][18]
Materials and Reagents
2.1. Chemicals and Standards
-
Diosmetin reference standard (≥98% purity)
-
Diosmetin-¹³C₆ stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from an accredited biobank)
-
β-Glucuronidase/arylsulfatase from Helix pomatia
2.2. Instrumentation and Consumables
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Water bath or incubator
Experimental Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve diosmetin and diosmetin-¹³C₆ in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of diosmetin working solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the diosmetin-¹³C₆ primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Deconjugation and Protein Precipitation
A significant portion of diosmetin circulates in plasma as glucuronide and sulfate conjugates.[15][21] Therefore, an enzymatic hydrolysis step is crucial to measure total diosmetin concentration.
-
Aliquoting:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (unknown, calibrator, or QC).
-
-
Internal Standard Spiking:
-
Enzymatic Hydrolysis:
-
Add 50 µL of β-glucuronidase/arylsulfatase solution (prepared in acetate buffer, pH 5.0).
-
Vortex and incubate at 37°C for 2 hours to deconjugate the diosmetin metabolites.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. Rationale: Acetonitrile is an efficient protein precipitating agent. The acidic condition helps to maintain the analytes in their protonated form for better ionization in positive ESI mode.
-
-
Vortexing and Centrifugation:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow Diagram
Caption: Workflow for diosmetin analysis in plasma.
LC-MS/MS Method
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Ionization Mode | ESI Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Diosmetin | 301.1 | 286.1 | Optimized Value |
| Diosmetin-¹³C₆ (IS) | 307.1 | 292.1 | Optimized Value |
Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are generated by fragmentation in the collision cell, providing specificity. The mass shift of +6 Da for the SIL-IS ensures no cross-talk with the native analyte signal.[6][19]
Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[7][8][9][10] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Calibration Curve: A calibration curve constructed from at least eight non-zero standards, plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, high, and lower limit of quantitation) on different days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: Assessed to understand the efficiency of the extraction process and the influence of plasma components on ionization. The use of a SIL-IS co-eluting with the analyte is the most effective way to compensate for matrix effects.[4][6]
-
Stability: Analyte stability evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.
Data Analysis and Pharmacokinetic Parameter Calculation
5.1. Quantification
The concentration of diosmetin in the unknown samples is calculated from the linear regression equation of the calibration curve using the measured peak area ratios of the analyte to the IS.
5.2. Pharmacokinetic Analysis
The plasma concentration-time data for diosmetin are then used to determine key pharmacokinetic parameters using non-compartmental analysis software.
Example Pharmacokinetic Parameters for Diosmetin:
| Parameter | Description | Example Value |
| Cmax | Maximum observed plasma concentration | 4.2 ± 3.8 ng/mL[12] |
| Tmax | Time to reach Cmax | 18.7 ± 9.9 hours[12] |
| AUC₀₋₉₆ | Area under the concentration-time curve from 0 to 96 hours | 185.4 ± 166.2 ng·h/mL[12] |
| t₁/₂ | Elimination half-life | 26 - 43 hours[1][15] |
Note: These values are illustrative and can vary based on formulation, dose, and patient population.[13]
Conclusion and Field-Proven Insights
This application note provides a comprehensive and robust protocol for the pharmacokinetic analysis of diosmin through the quantification of its active metabolite, diosmetin. The cornerstone of this method is the application of stable isotope dilution with LC-MS/MS, a technique that stands as the gold standard for quantitative bioanalysis due to its unparalleled accuracy, precision, and ability to negate matrix effects.[4][5][6]
Key Insights for the Senior Scientist:
-
Metabolite-Centric Approach: It is crucial to recognize that for orally administered diosmin, diosmetin is the biologically relevant analyte to monitor in systemic circulation. Assays targeting the parent glycoside in plasma will likely fail to capture the true pharmacokinetic profile.[3][15]
-
The Indispensable SIL-IS: While structural analog internal standards can be used, a stable isotope-labeled internal standard is unequivocally superior. It co-elutes and experiences the same ionization suppression or enhancement as the analyte, providing the most reliable correction and leading to higher data quality.[4][5][6]
-
Deconjugation is Non-Negotiable: A significant fraction of diosmetin is conjugated in vivo. Omitting the enzymatic hydrolysis step will lead to a severe underestimation of the total absorbed dose.
-
Method Validation Rigor: Strict adherence to regulatory validation guidelines is not just a formality; it is essential for ensuring that the data generated are reliable and can be confidently used for regulatory submissions and critical decision-making in drug development.[7][8][9]
By implementing this detailed protocol, researchers can generate high-quality pharmacokinetic data, enabling a deeper understanding of diosmin's absorption, distribution, metabolism, and excretion, and ultimately supporting its clinical development and therapeutic use.
References
-
de Boer, T., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 18(1), 1-8. Available at: [Link]
-
Gao, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 969, 161-167. Available at: [Link]
-
Klawitter, J., & Klawitter, J. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6296-6303. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diosmin. PubChem Compound Database. Retrieved from: [Link]
-
Ray, K., Mawunyega, K., & Fridstrom, A. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Waters Corporation. Available at: [Link]
-
Cova, D., De Angelis, L., & Giavarini, F. (1992). Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(1), 29-33. Available at: [Link]
-
proLékaře.cz. (n.d.). Diosmin and Hesperidin: What Does Pharmacokinetics Show? proLékaře.cz. Available at: [Link]
-
Silvestro, L., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Pharmacological Reports, 71(1), 167-175. Available at: [Link]
-
Iordachescu, A., et al. (2012). Diosmetin pharmacokinetic following diosmin oral administration in man; A new study on an old product with controversial pharmacokinetic findings in the past. Journal of Bioequivalence & Bioavailability. Available at: [Link]
-
Ali, S., et al. (2022). Potential and Therapeutic Roles of Diosmin in Human Diseases. Biomedicines, 10(5), 1076. Available at: [Link]
-
Li, C., et al. (2020). Metabolism and pharmacological activities of the natural health-benefiting compound diosmin. Food & Function, 11(9), 7599-7614. Available at: [Link]
-
Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 875-881. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]
-
GaBI Journal. (2018). FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal (GaBI Journal). Available at: [Link]
-
Wdowiak, K., et al. (2025). Diosmin or Hesperidin? Comparison of Antioxidative Action of Two Venoactive Flavonoids in Type 1 Diabetic Rats. Molecules, 30(23), 4880. Available at: [Link]
-
Chen, J., et al. (2013). A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves. Journal of Pharmaceutical and Biomedical Analysis, 85, 104-111. Available at: [Link]
-
European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. Available at: [Link]
-
Jean, T., & Bodin, A. (2021). Pharmacology of Diosmin, a Citrus Flavone Glycoside: An Updated Review. European Journal of Drug Metabolism and Pharmacokinetics, 47(1), 1-18. Available at: [Link]
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. Journal of Chromatography B, 940, 86-95. Available at: [Link]
-
Zhang, Y., et al. (2017). Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats. Journal of Chromatography B, 1044-1045, 11-18. Available at: [Link]
-
Mandal, P., et al. (2019). Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies. Journal of Chromatographic Science, 57(5), 449-457. Available at: [Link]
-
Liu, Y., et al. (2015). LC-MS/MS method for simultaneous determination of flavonoids and physalins in rat plasma: Application to pharmacokinetic study after oral administration of Physalis alkekengi var. franchetii (Chinese lantern) extract. Journal of Chromatography B, 990, 103-109. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]
-
protocols.io. (2019). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. Available at: [Link]
-
Russo, R., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Molecules, 23(9), 2174. Available at: [Link]
-
Wikipedia. (n.d.). Isotope dilution. Wikipedia. Retrieved from: [Link]
-
Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 875-881. Available at: [Link]
-
Williams, R. W. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Available at: [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. PTB.de. Available at: [Link]
-
Mandal, P., et al. (2019). Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies. Journal of Chromatographic Science, 57(5), 449-457. Available at: [Link]
-
da Silva, A. B., et al. (2015). In vitro study on LC-MS to identify and quantify the total flavonoid content and photoprotective potential of the extracts. Revista Brasileira de Farmacognosia, 25(4), 363-369. Available at: [Link]
-
P, Surat. (2019). Biomedical Applications of Isotope-Dilution Liquid Chromatography. News-Medical.Net. Available at: [Link]
-
Johnson, M. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
Sources
- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 2. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 10. bioanalysisforum.jp [bioanalysisforum.jp]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Diosmin | C28H32O15 | CID 5281613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Metabolism and pharmacological activities of the natural health-benefiting compound diosmin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. Pharmacology of Diosmin, a Citrus Flavone Glycoside: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. Isotope dilution - Wikipedia [en.wikipedia.org]
- 18. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving solubility of Diosmetin 3',7-Diglucuronide-d3 in methanol and water
Topic: Solubility Optimization & Handling Guide
Executive Summary & Chemical Context
Diosmetin 3',7-Diglucuronide-d3 is a high-value, deuterated internal standard (IS) used primarily for the quantification of Diosmetin phase II metabolites in biological matrices (plasma, urine) via LC-MS/MS.
The Solubility Paradox
Users often assume that because this molecule contains two glucuronic acid moieties, it should be freely soluble in water. This is a dangerous misconception.
-
The Core: The diosmetin backbone is a planar, hydrophobic flavonoid.
-
The Modification: While the glucuronides add polarity, the molecule is bulky (MW ~600+ Da). In pure water, the hydrophobic cores can stack (pi-pi interactions), leading to "brick dust" precipitation or gel formation.
-
The Isotope: The deuterium labeling (-d3) does not significantly alter solubility compared to the non-deuterated form, but it necessitates stricter handling to prevent isotopic exchange or degradation.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Molecular Weight | ~655.5 Da (approx) | Large molecule; slower diffusion/dissolution rates. |
| pKa (Glucuronides) | ~2.8 – 3.2 (Carboxylic acids) | At pH < 3 (common LC mobile phases), the molecule is neutral and less soluble in water. |
| LogP | Low (Polar) but Amphiphilic | Requires organic co-solvent to disrupt lattice energy. |
| Stability | Sensitive to | Avoid alkaline solvents (pH > 8) to prevent hydrolysis. |
The Dissolution Protocol (Gold Standard)
Objective: Create a stable, particle-free stock solution without compromising the deuterium label.
Step 1: Primary Stock Solution (The "Universal" Start)
Do NOT start with Methanol or Water.
-
Solvent: 100% DMSO (Dimethyl sulfoxide), Anhydrous, LC-MS Grade.
-
Concentration: 1.0 mg/mL to 5.0 mg/mL.
-
Method:
-
Equilibrate the vial to room temperature before opening (prevents condensation).
-
Add the calculated volume of DMSO.
-
Vortex vigorously for 30 seconds.
-
Inspect: If particulates remain, sonicate in a water bath at ambient temperature for max 5 minutes. Avoid heating >30°C to protect the glucuronide bond.
-
Scientist's Note: DMSO disrupts the strong crystal lattice of the flavonoid core more effectively than methanol. It also prevents the "gelling" often seen when adding water to dry powder.
Step 2: Working Standard (Dilution)
The "Crash Out" Zone: Diluting DMSO stocks directly into 100% water often causes precipitation.
-
Solvent: 50:50 Methanol:Water (v/v).
-
Protocol:
-
Pipette the required amount of DMSO stock.
-
Add the Methanol portion first . Vortex.
-
Add the Water portion second . Vortex immediately.
-
Final Check: Hold the vial up to a light source. The solution should be crystal clear.
-
Step 3: LC-MS Mobile Phase Compatibility
-
Target: < 5% DMSO in the final injected sample to avoid peak broadening.
-
Recommendation: If your mobile phase is Water/Acetonitrile + 0.1% Formic Acid, ensure your working standard contains at least 10-20% organic solvent to keep the diglucuronide in solution, especially if the mobile phase is acidic (suppressing ionization).
Troubleshooting Decision Matrix
This diagram illustrates the logical flow for handling solubility issues without risking sample integrity.
Figure 1: Decision tree for the dissolution and dilution of Diosmetin 3',7-Diglucuronide-d3.
Frequently Asked Questions (FAQ)
Q1: Can I use Ammonium Hydroxide to improve solubility? A: Proceed with extreme caution. While raising the pH > 7 ionizes the carboxylic acid groups (making it very soluble), high pH can induce:
-
Deuterium Exchange: Depending on the label position, basic conditions can facilitate H/D exchange, ruining the standard.
-
Ring Cleavage: Flavonoids are prone to C-ring cleavage in strong alkaline solutions. Recommendation: Stick to neutral DMSO or slightly acidic MeOH/Water.
Q2: My LC-MS peaks are splitting. Is this a solubility issue? A: It is likely a solvent strength mismatch . If you dissolve the standard in 100% DMSO or 100% MeOH and inject it into a highly aqueous initial mobile phase (e.g., 95% Water), the analyte may precipitate inside the column head or travel with the solvent plug. Fix: Dilute your sample with the initial mobile phase (e.g., 90% Water / 10% MeOH) just before injection, ensuring the concentration is low enough to stay soluble.
Q3: Why not just use 100% Methanol? A: Diosmetin diglucuronide has limited solubility in pure methanol compared to DMSO. The highly polar sugar groups prefer a protic environment (like water), while the core prefers organic. A "middle ground" solvent (DMSO) or a mixture (MeOH/Water) works best.
Q4: How stable is the -d3 label in solution? A: Generally stable in DMSO at -80°C for 6-12 months. However, in aqueous acidic solution (LC mobile phase), hydrolysis of the glucuronide bond is the primary risk, not deuterium loss. Always prepare working solutions fresh or store at 4°C for no more than 24 hours.
References
-
BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. Retrieved from
-
WuXi AppTec DMPK. (2025).[1] Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from
-
Silvestro, L., et al. (2013).[2] Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans. ResearchGate. Retrieved from
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from
-
MDPI. (2023). Can We Improve Diosmetin Activity? The State-of-the-Art. Retrieved from
Sources
troubleshooting low recovery of diosmetin diglucuronide in plasma extraction
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Low Recovery of Diosmetin Diglucuronide in Plasma Last Updated: February 21, 2026
Introduction
Welcome to the technical support center. You are likely here because your LC-MS/MS assay for Diosmetin Diglucuronide is showing poor recovery (<50%) or high variability, while the aglycone (diosmetin) or monoglucuronides behave normally.
The Root Cause: Diosmetin diglucuronide is fundamentally different from its parent compound. It possesses two glucuronic acid moieties , making it highly polar (hydrophilic) and significantly more acidic (pKa ~2.8–3.2). Standard extraction protocols designed for lipophilic flavonoids (LLE with ethyl acetate) or generic protein precipitation often fail because they do not account for this extreme polarity and ionization state.
This guide prioritizes Solid Phase Extraction (SPE) and Acidified Protein Precipitation (PPT) .
Part 1: Pre-Analytical Stability & Handling
Q: My recovery varies wildly between fresh and frozen samples. Is the metabolite degrading?
A: Likely, yes.[1] While ether glucuronides (like diosmetin-7-glucuronide) are chemically stable, they are susceptible to enzymatic hydrolysis by plasma
The Fix: Enzyme Stabilization You must inhibit enzymatic activity immediately upon blood collection.
-
Protocol: Collect blood into tubes containing NaF/KOx (Grey top) or add Saccharolactone (final conc. 5–10 mM) to the plasma immediately.
-
Temperature: Keep all samples on ice (4°C). Never process at room temperature.
-
Acidification: Lowering plasma pH to <4.0 immediately also inhibits most esterases.
Part 2: Extraction Methodology (The Core Issue)
Q: I used Liquid-Liquid Extraction (LLE) with Ethyl Acetate, but the diglucuronide is missing.
A: Stop using LLE. Diosmetin diglucuronide is too polar to partition into ethyl acetate or MTBE. It remains in the aqueous plasma layer, which you are discarding.
Q: I tried Protein Precipitation (PPT) with Methanol, but recovery is still low (~40%). Why?
A: This is likely Matrix Effect (Ion Suppression) masquerading as low recovery, or Protein Binding .
-
Protein Binding: The acidic glucuronide binds tightly to albumin. Neutral methanol may precipitate the protein with the metabolite attached.
-
Solubility: The diglucuronide is highly soluble in water. If your organic ratio is too high without acid, it may precipitate.
Recommended Workflow: Acidified SPE (Gold Standard)
Solid Phase Extraction (SPE) on a polymeric HLB (Hydrophilic-Lipophilic Balanced) or WAX (Weak Anion Exchange) cartridge is the most robust method.
Protocol: Acidified SPE for Diosmetin Diglucuronide
-
Pre-treatment:
-
Thaw plasma on ice.
-
Add 4% Phosphoric Acid (
) in water (1:1 v/v) to plasma. -
Why? This disrupts protein binding and suppresses ionization of the carboxyl groups (pH < pKa), forcing the molecule into a neutral state for C18/HLB retention.
-
-
Conditioning (HLB Cartridge, 30mg):
-
1 mL Methanol.
-
1 mL Water (acidified with 0.1% Formic Acid).
-
-
Loading:
-
Load pre-treated plasma slowly (1 mL/min).
-
-
Washing (Critical Step):
-
Wash 1: 1 mL 2% Formic Acid in Water.
-
Wash 2: 1 mL 5% Methanol in Water.
-
Note: Do not use high % methanol in the wash; you will elute the diglucuronide prematurely due to its polarity.
-
-
Elution:
-
1 mL Methanol (100%).
-
-
Evaporation & Reconstitution:
-
Evaporate under Nitrogen at 40°C.
-
Reconstitute in mobile phase (e.g., 10% Acetonitrile in Water + 0.1% Formic Acid).
-
Visualizing the Extraction Logic
Caption: Decision tree highlighting why LLE fails for polar glucuronides and why SPE is the preferred pathway.
Part 3: Chromatographic & Detection Issues
Q: My peaks are splitting or fronting.
A: This is a "Solvent Strength Mismatch." Because diosmetin diglucuronide is very polar, it elutes early on a C18 column. If you reconstitute your sample in 100% Methanol, the sample solvent is stronger than the initial mobile phase (usually high aqueous). The analyte travels faster than the mobile phase initially, causing peak distortion.
-
Fix: Reconstitute in a solvent matching your starting gradient (e.g., 90% Water / 10% ACN).
Q: How do I distinguish "Low Extraction Efficiency" from "Matrix Effect"?
A: You must perform the Post-Extraction Spike experiment.
| Experiment | Description | Result Calculation | Interpretation |
| A: Neat Standard | Analyte in pure solvent | Area A | Reference |
| B: Post-Extraction Spike | Extract blank plasma, then add analyte | Area B | Matrix Factor (MF) = B / A |
| C: Pre-Extraction Spike | Add analyte to plasma, then extract | Area C | Recovery (RE) = C / B |
-
If MF < 0.8: You have ion suppression. Switch from PPT to SPE or improve chromatographic separation.
-
If RE < 0.5: Your extraction chemistry is failing (pH issue, wash step too strong).
LC-MS/MS Parameters
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and broader peaks for glucuronides).
-
Gradient: Start low (e.g., 5% B) to retain the polar diglucuronide.
References
-
Rao, P. et al. (2013). "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry." Journal of Chromatography B.
-
Li, C. et al. (2019). "Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry." Journal of Chromatographic Science.
-
Biesaga, M. (2011). "Influence of extraction methods on stability of flavonoids."[3] Journal of Chromatography A.
-
PubChem. "Diosmetin-3-O-glucuronide Compound Summary."[4] National Library of Medicine.[4]
Sources
- 1. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass … [ouci.dntb.gov.ua]
- 2. ovid.com [ovid.com]
- 3. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diosmetin-3-O-glucuronide | C22H20O12 | CID 102109980 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of deuterated diosmetin glucuronides in frozen biological samples
Topic: Stability & Handling of Deuterated Diosmetin Glucuronides in Frozen Biological Samples Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Specialists.
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery data, signal drift, or unexpected "parent" peaks in your diosmetin glucuronide assays.
The Core Problem:
Diosmetin glucuronides (specifically Diosmetin-3'-O-glucuronide and Diosmetin-7-O-glucuronide ) are ether glucuronides , not acyl glucuronides. While they are chemically more stable than their acyl counterparts, they are biologically fragile. The primary threat to their stability in frozen biological samples is not chemical rearrangement, but enzymatic hydrolysis driven by residual
When using a Deuterated Internal Standard (IS) (e.g., Diosmetin-3'-O-glucuronide-d3), you face a dual challenge: maintaining the integrity of the analyte and ensuring the IS does not undergo Deuterium-Hydrogen (D/H) exchange or differential degradation.[1]
Module 1: Critical Stability Mechanisms
Biological vs. Chemical Instability
-
Enzymatic Hydrolysis (The Primary Threat): Plasma and tissue homogenates contain esterases and
-glucuronidases. Even at -20°C, enzymes can retain residual activity over long storage periods. During slow thawing, this activity spikes, converting your glucuronide back to the aglycone (Diosmetin). -
Chemical Hydrolysis: Unlike acyl glucuronides (which undergo acyl migration at neutral/basic pH), diosmetin ether glucuronides are relatively stable at physiological pH. However, extreme acidification (pH < 2) combined with room temperature can catalyze acid hydrolysis.
The Deuterium Factor (IS Stability)
-
D/H Exchange: If your deuterated label is located on the hydroxyl groups (-OD) or the sugar moiety at exchangeable positions, you will see rapid signal loss due to exchange with solvent protons.
-
Requirement: Ensure your IS is labeled on the carbon skeleton of the aglycone (e.g., aromatic ring protons replaced by deuterium).
-
-
Isotope Effect: Deuterated compounds may elute slightly earlier than non-deuterated analogs in Reverse Phase LC. If the "Deuterium Effect" causes the IS to elute in a suppression zone different from the analyte, quantification will fail.
Module 2: Validated Handling Protocols
Protocol A: The "Gold Standard" Sample Collection & Storage
Objective: Quench enzymatic activity immediately upon collection.
Reagents:
-
Stabilizer Solution: 0.1% Formic Acid (FA) in Acetonitrile (ACN).
-
Inhibitor Cocktail (Optional but Recommended for Urine/Tissue): 10 mM Saccharolactone (specific
-glucuronidase inhibitor).
Step-by-Step Workflow:
-
Collection: Collect blood into K2EDTA tubes (preferred over Heparin to minimize ion suppression).
-
Plasma Separation: Centrifuge at
(2000 x g, 10 min). -
Stabilization (CRITICAL STEP):
-
Immediately add 10
L of 5% Formic Acid per 1 mL of plasma to lower pH to ~4.0–5.0. -
Why? This pH range reduces glucuronidase activity without triggering acid hydrolysis of the ether linkage.
-
-
Flash Freezing: Aliquot samples into small volumes (avoid bulk storage) and snap-freeze in liquid nitrogen or dry ice/methanol bath.
-
Storage: Store at -80^{\circ}C (not -20^{\circ}C).
-
Data Support: Diosmetin glucuronides show <5% degradation over 6 months at -80^{\circ}C, compared to 15-20% variability at -20^{\circ}C due to "micro-thawing" cycles in auto-defrost freezers.
-
Module 3: Troubleshooting & Visualization
Visual 1: Stability Decision Matrix
Use this workflow to diagnose stability failures.
Caption: Diagnostic logic flow for identifying the root cause of diosmetin glucuronide instability or signal loss.
Visual 2: The Freeze-Thaw Degradation Pathway
Understanding where the loss occurs.
Caption: The critical window for enzymatic hydrolysis occurs during the thawing phase if inhibitors are absent.
Module 4: Stability Data Summary
Table 1: Expected Stability Metrics for Diosmetin-3'-O-Glucuronide (D3-IS)
| Condition | Stability Duration | Risk Factor | Recommendation |
| Benchtop (RT) | < 4 Hours | Enzymatic Hydrolysis | Keep on ice; process immediately. |
| Freeze (-20°C) | 1-2 Months | Micro-thawing | Avoid. Use -80°C. |
| Freeze (-80°C) | > 6 Months | Minimal | Preferred storage. |
| Freeze-Thaw | < 3 Cycles | Physical Shear/Enzymes | Aliquot single-use volumes. |
| Post-Extraction | 24 Hours (4°C) | Chemical Hydrolysis | Keep autosampler at 4°C. |
Frequently Asked Questions (FAQ)
Q1: My deuterated IS signal is splitting into two peaks. Is this degradation?
-
Answer: Likely not degradation. Diosmetin glucuronides can exist as 3'-O and 7-O isomers.[5] If your chromatographic method has high resolution, you may be partially separating these isomers. Ensure your IS is regio-chemically pure (e.g., specifically 3'-O-glucuronide) and not a mixture, or integrate both peaks if they co-elute with the analyte.
Q2: Can I use a generic deuterated flavonoid (e.g., Luteolin-d3) as an IS?
-
Answer: It is risky. While Luteolin is structurally similar, the glucuronidation kinetics and ionization efficiency differ. Specifically, the compensation for matrix effects will be poor. Always use the deuterated analog of the specific glucuronide (Diosmetin-glucuronide-d3) or the deuterated aglycone (Diosmetin-d3) if the glucuronide IS is unavailable (though the latter will not track hydrolysis errors).
Q3: Why do I see Diosmetin-d3 in my blank samples?
-
Answer: This is "In-Source Fragmentation." In the ESI source of the mass spectrometer, the glucuronide bond is fragile. High temperature or declustering potential can break the bond inside the instrument, creating a false signal for the parent diosmetin.
-
Test: Inject the pure glucuronide standard without a column. If you see parent mass, optimize source temperature (lower it) and declustering potential.
-
References
-
Boutin, J. A., et al. (1993). In vivo and in vitro glucuronidation of the flavonoid diosmetin in rats.[6] Drug Metabolism and Disposition.[7]
-
Campanero, M. A., et al. (2010).[8] Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry.[9] Analytical and Bioanalytical Chemistry.[1][3][6][10][11][12][13][14]
-
BenchChem. (2025).[15] A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
-
Parekh, J., et al. (2014). Importance of End-to-End Robustness when dealing with Glucuronide Metabolites. European Bioanalysis Forum.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. e-b-f.eu [e-b-f.eu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Ion Suppression in Diosmetin Metabolite Analysis
Welcome to the technical support center for the analysis of diosmetin and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on minimizing ion suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable bioanalytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the analysis of diosmetin and its metabolites.
Q1: What is ion suppression and why is it a significant problem in diosmetin metabolite analysis?
A: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2][3] In the analysis of diosmetin metabolites from biological samples like plasma or urine, the matrix is complex, containing salts, lipids, proteins, and other endogenous compounds.[3][4] These matrix components can compete with diosmetin and its metabolites for ionization in the MS source, leading to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[5][6] Given that diosmetin is rapidly metabolized and its metabolites may be present at low concentrations, mitigating ion suppression is critical for accurate pharmacokinetic and metabolic studies.[7][8]
Q2: I'm not detecting the parent diosmetin in my plasma samples, only its metabolites. Is this normal?
A: Yes, this is a common observation. After oral administration of its precursor diosmin, diosmin is hydrolyzed to diosmetin by the gut microbiota, which is then absorbed and undergoes extensive first-pass metabolism.[9][10][11] Diosmetin is rapidly converted into various metabolites, primarily glucuronide and sulfate conjugates.[7][8] As a result, the concentration of free diosmetin in systemic circulation is often very low or undetectable, while its conjugated metabolites, such as diosmetin-3-O-glucuronide, are the major circulating forms.[9][12][13] Therefore, your analytical method should be optimized for the detection of these key metabolites.
Q3: What are the most common sources of ion suppression in bioanalytical assays?
A: The most common sources of ion suppression include:
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological samples are major culprits.[4][14]
-
Mobile phase additives: Non-volatile buffers like phosphate buffers should be avoided as they can contaminate the ion source.[15] Volatile buffers like ammonium formate or acetate are preferred.[5]
-
Co-administered drugs and their metabolites: These can co-elute with your analytes of interest and interfere with their ionization.
-
Sample collection and processing materials: Leachables from plastic tubes or well plates can also cause ion suppression.
Q4: How can I assess the extent of ion suppression in my method?
A: A common method to evaluate ion suppression is the post-column infusion experiment.[4][16] In this technique, a solution of your analyte is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. Any dip in the baseline signal of your analyte at the retention times of matrix components indicates ion suppression.[16] Another approach is to compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a pre-extracted blank matrix sample. A lower peak area in the matrix sample signifies ion suppression.[17]
Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for diosmetin metabolite analysis?
A: While not strictly mandatory, using a SIL-IS is highly recommended and is considered the gold standard for quantitative bioanalysis.[15][18] A SIL-IS has a similar chemical structure and chromatographic behavior to the analyte, meaning it will experience similar levels of ion suppression.[18] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[19] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for ion suppression as effectively.[20]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to ion suppression in diosmetin metabolite analysis.
Issue 1: Low or no signal for diosmetin metabolites.
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.[4][16] 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[5][14] 3. Optimize Chromatography: Modify the LC gradient to separate the analytes from the ion-suppressing regions.[5] |
| Inefficient Ionization | 1. Optimize MS Source Parameters: Tune the capillary voltage, gas flow, and desolvation temperature to maximize the signal for your specific analytes.[5] 2. Switch Ionization Mode: If analyzing in positive mode, try negative mode, as some flavonoids ionize more efficiently in negative mode.[2] |
| Incorrect MRM Transitions | 1. Verify Mass Transitions: Infuse a standard solution of the diosmetin metabolite and perform a product ion scan to confirm the correct precursor and product ions. |
Issue 2: Poor reproducibility and high variability in quantitative results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Ion Suppression | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in ion suppression.[18][19] 2. Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix. |
| Sample Preparation Variability | 1. Automate Sample Preparation: If possible, use an automated liquid handler for sample preparation to improve precision. 2. Validate Sample Preparation Method: Thoroughly validate your LLE or SPE method for recovery and consistency. |
| LC System Carryover | 1. Optimize Wash Solvents: Use a strong wash solvent in your autosampler to prevent carryover between injections. 2. Inject Blanks: Inject blank samples after high-concentration samples to check for carryover. |
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low or variable signals in LC-MS/MS analysis.
Part 3: Detailed Experimental Protocol for Diosmetin Metabolite Analysis
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of diosmetin-3-O-glucuronide in human plasma.
Materials and Reagents
-
Diosmetin-3-O-glucuronide reference standard
-
Diosmetin-d3 (or other suitable SIL-IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)
Stock and Working Solutions Preparation
-
Prepare 1 mg/mL stock solutions of diosmetin-3-O-glucuronide and the SIL-IS in methanol.
-
Prepare working solutions for calibration standards and quality controls (QCs) by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of the SIL-IS at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation (Solid-Phase Extraction)
This SPE protocol is a general guideline and should be optimized for your specific application.[21][22]
-
Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the SIL-IS working solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.[22]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Source Temp. | 350°C |
| Capillary Voltage | 3.5 kV |
MS/MS Transitions
The following are example MRM transitions and should be optimized on your instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Diosmetin-3-O-glucuronide | 475.1 | 299.1 |
| Diosmetin-d3 (IS) | 302.1 | 287.1 |
Experimental Workflow Diagram
Caption: The overall workflow for the analysis of diosmetin metabolites in plasma.
Part 4: References
-
Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies. (n.d.). Scribd. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved from [Link]
-
Chen, X., et al. (2019). Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn. Journal of Pharmaceutical and Biomedical Analysis, 174, 43-55.
-
How can I identify Ion Suppression in Biological Sample Analysis? (2023, December 8). Providion Group. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122.
-
Taylor, P. J. (2003). Ion suppression in mass spectrometry. Clinical Biochemistry, 36(5), 335-344.
-
D., S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability, 4(5), 064-070.
-
Barbier, O., et al. (2023). Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models. Molecules, 28(15), 5591.
-
Chen, X., et al. (2019). Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn. PubMed. Retrieved from [Link]
-
Ion Suppression and ESI | Mass Spectrometry Facility. (n.d.). University of Waterloo. Retrieved from [Link]
-
Campanero, M. A., et al. (2000). Pharmacokinetics and metabolism of oral diosmin in healthy volunteers. Semantic Scholar. Retrieved from [Link]
-
Li, Y., et al. (2017). Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. Journal of Chromatography B, 1065-1066, 56-65.
-
Diosmetin. (n.d.). PubChem. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
Lee, J. H., et al. (2007). High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves. Journal of the Korean Society for Applied Biological Chemistry, 50(4), 322-327.
-
Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 875-881.
-
Wang, Y., et al. (2021). Determination of Flavonoids Compounds of Three Species and Different Harvesting Periods in Crataegi folium Based on LC-MS/MS. Molecules, 26(6), 1599.
-
Liang, Z., et al. (2010). Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response. Analytical Chemistry, 82(23), 9845-9853.
-
Modern Chromatographic Methods for Determination Flavonoids. (2024, June 15). IntechOpen. Retrieved from [Link]
-
Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 875-881.
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Journal of Chromatography B, 938-939, 57-67.
-
FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). (2019, March 24). protocols.io. Retrieved from [Link]
-
Kanaze, F. I., et al. (2009). Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method. Biomedical Chromatography, 23(2), 124-131.
-
Bogucka-Kocka, A., et al. (2013). Diosmin – Isolation Techniques, Determination in Plant Material and Pharmaceutical Formulations, and Clinical Use. Natural Product Communications, 8(4), 545-550.
-
Chemical structure of flavonoid standard used. (n.d.). ResearchGate. Retrieved from [Link]
-
Russo, C., et al. (2018). Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. Pharmaceuticals, 11(3), 85.
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry. PubMed. Retrieved from [Link]
-
Kanaze, F. I., et al. (2004). A validated HPLC determination of the flavone aglycone diosmetin in human plasma. Biomedical Chromatography, 18(10), 800-804.
-
Solid phase extraction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Separating Flavinoids from Plasma Proteins using UHPLC-MS. (2019, July 18). News-Medical.net. Retrieved from [Link]
-
Peterson, J. J., et al. (2012). Improving the estimation of flavonoid intake for study of health outcomes. Nutrition Reviews, 70(6), 337-349.
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing SL. Retrieved from [Link]
-
Extraction of Flavonoids From Natural Sources Using Modern Techniques. (2020). Frontiers in Plant Science, 11, 1009.
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC International. Retrieved from [Link]
-
Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent. Retrieved from [Link]
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry, 405(29), 9479-9492.
-
SPECTROPHOTOMETRIC DETERMINATION OF TOTAL FLAVONOID CONTENTS IN TEA PRODUCTS AND THEIR LIQUORS UNDER VARIOUS BREWING CONDITIONS. (2021, October 25). Malaysian Journal of Analytical Sciences, 25(5), 740-750.
-
Ion suppression correction and data normalization in metabolomics. (2024, December 5). Zenodo. Retrieved from [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). YouTube. Retrieved from [Link]
-
Determination of Total Flavonoid Contents of The Antioxidant Herbal Beverage Caesalpinia sappan L. Quantitatively Using. (n.d.). ETDC. Retrieved from [Link]
-
Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. (2024, February 19). MDPI. Retrieved from [Link]
Sources
- 1. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 6. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profiling and comparison of the metabolites of diosmetin and diosmin in rat urine, plasma and feces using UHPLC-LTQ-Orbitrap MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 16. sepscience.com [sepscience.com]
- 17. ovid.com [ovid.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ion suppression correction and data normalization in metabolomics [zenodo.org]
- 20. researchgate.net [researchgate.net]
- 21. agilent.com [agilent.com]
- 22. m.youtube.com [m.youtube.com]
optimal storage conditions for Diosmetin 3',7-Diglucuronide-d3 solutions
Core Directive & Executive Summary
Diosmetin 3',7-Diglucuronide-d3 is a highly polar, isotopically labeled Phase II metabolite used primarily as an Internal Standard (IS) in LC-MS/MS bioanalysis.[1] Its stability is compromised not just by oxidation (typical of flavonoids) but by hydrolysis of the glucuronide moieties and potentially hydrogen-deuterium (H/D) exchange if mishandled.[2][1]
The Golden Rules of Storage:
-
Solid State: Store at -20°C or below , desiccated, and protected from light.
-
Stock Solution (Master): Reconstitute in pure DMSO or Methanol . Store at -80°C .
-
Working Solution: Prepare fresh in aqueous buffers. Do not store aqueous dilutions for >24 hours.
-
pH Control: Maintain pH 6.0–8.0. Avoid strong acids/bases to prevent hydrolysis and deuterium scrambling.
Technical Specifications & Storage Matrix
Compound Profile:
-
Chemical Nature: Flavonoid O-diglucuronide (Ether glucuronide).[2][1]
-
Solubility: High in DMSO, Water; Moderate in Methanol.
-
Key Vulnerabilities:
-glucuronidase contamination (bacterial), acid-catalyzed hydrolysis, photo-oxidation.[2][1]
Storage Stability Matrix
| State | Solvent/Medium | Temp | Stability Window | Notes |
| Solid Powder | None (Desiccated) | -20°C | > 2 Years | Hygroscopic.[2][1][3] Equilibrate to RT before opening. |
| Master Stock | 100% DMSO | -80°C | 6–12 Months | Preferred solvent.[2][1] Prevents hydrolysis. |
| Master Stock | 100% Methanol | -80°C | 3–6 Months | Good alternative.[2][1] Evaporation risk is higher than DMSO. |
| Working Sol. | Water/Buffer (<10% Org) | +4°C | < 24 Hours | High Risk. Bacterial growth can release glucuronidases.[2][1] |
| LC Vials | Mobile Phase (Acidic) | +4°C | < 12 Hours | Acidic mobile phases (Formic acid) accelerate hydrolysis.[2][1] |
Critical Workflows (Visualized)
Workflow A: Reconstitution & Storage Lifecycle
This diagram illustrates the optimal path from solid powder to injection, highlighting critical "Stop" points to prevent degradation.
Caption: Optimal lifecycle for Diosmetin 3',7-Diglucuronide-d3. Note the critical equilibration step and the restriction on freeze/thaw cycles.
Troubleshooting & FAQs
Category 1: Signal Instability[1]
Q: I observed a new peak appearing at a different retention time after storing my samples in the autosampler for 24 hours. What happened? A: You are likely observing hydrolysis .
-
Mechanism: In acidic mobile phases (e.g., 0.1% Formic Acid), the glycosidic bond is susceptible to acid-catalyzed hydrolysis, releasing the aglycone (Diosmetin-d3) or a mono-glucuronide intermediate.[2][1]
-
Diagnostics: Check the mass of the new peak.
-
Loss of 176 Da = Mono-glucuronide.
-
Loss of 352 Da = Aglycone (Diosmetin).[1]
-
-
Solution: Keep autosampler temperature at 4°C. Limit run times. If possible, neutralize the sample pH before injection and rely on the column's local pH for separation.
Q: My internal standard (IS) response is dropping across the run, but the analyte is stable. A: This suggests Deuterium Exchange or specific adsorption.
-
Mechanism: If the deuterium labels are on exchangeable positions (e.g., aromatic ring protons ortho/para to hydroxyls) and the solution is highly acidic or basic, D can exchange with H from the solvent.
-
Correction: Verify the specific labeling position of your "d3" variant. If it is on the methoxy group (-OCD3), it is stable.[2][1] If on the ring, avoid pH < 3 or > 9.
-
Alternative: The diglucuronide is very polar; it may be precipitating if your starting mobile phase is too high in organic content. Ensure your initial gradient matches the sample solvent strength.
Category 2: Solubility & Preparation
Q: Can I dissolve the solid directly in water since it is a diglucuronide? A: Technically yes, but practically no. While diglucuronides are water-soluble, dissolving pure standards directly in water is risky because:
-
Microbial Degradation: Non-sterile water promotes bacterial growth. Many bacteria express
-glucuronidase, which will rapidly destroy your standard. -
Hydrolysis Risk: Pure water can absorb
and become slightly acidic (pH ~5.5), promoting slow hydrolysis over time.
-
Protocol: Dissolve in 100% DMSO first to create a sterile, stable Master Stock. Dilute into water only for immediate use.
Q: I see a precipitate when I dilute my DMSO stock into the mobile phase. A: This is "Solvent Shock."
-
Cause: Diosmetin (the core structure) is hydrophobic.[1] Even with two glucuronides, a sudden shift from 100% DMSO to cold, acidic aqueous buffer can cause micro-precipitation.
-
Fix: Perform an intermediate dilution step.
-
Bad: DMSO Stock
100% Aqueous Buffer. -
Good: DMSO Stock
50:50 MeOH:Water Final Buffer.[2]
-
Mechanistic Degradation Pathways
Understanding how the molecule breaks down allows you to prevent it.
Caption: Primary degradation pathways. Acidic hydrolysis is the dominant failure mode in LC-MS workflows.[2][1]
References & Validation Sources
-
Silvestro, L., et al. (2013). "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans."[4] Analytical and Bioanalytical Chemistry. (Establishes the polarity and enzymatic susceptibility of diosmetin glucuronides).
-
BenchChem Technical Guide. "Stability of Deuterated Standards: A Comparative Guide." (Protocols for handling deuterated IS and preventing H/D exchange).
-
O'Leary, K. A., et al. (2001). "Flavonoid glucuronides are substrates for human liver beta-glucuronidase."[2][5] FEBS Letters. (Validates the risk of enzymatic hydrolysis in non-sterile aqueous conditions).
-
Cayman Chemical Product Insert. "Diosmetin Stability & Storage." (Baseline stability data for the aglycone core).
For further technical assistance, contact the Bioanalytical Applications Group at .[2]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthose.com [synthose.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucuronidated flavonoids in neurological protection: structural analysis and approaches for chemical and biological synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Quantitation of Diosmetin 3',7-Diglucuronide: A Comparative Technical Guide
Executive Summary
In the bioanalysis of flavonoid metabolites, Diosmetin 3',7-Diglucuronide presents a unique challenge due to its high polarity, isobaric interference from other glucuronide isomers (3'-O- vs 7-O-), and susceptibility to severe matrix effects (ion suppression) in LC-MS/MS.
While traditional methods rely on enzymatic hydrolysis or structural analogs (e.g., Luteolin glucuronides), these approaches compromise data integrity through incomplete hydrolysis or retention time shifts. This guide evaluates the performance of the Diosmetin 3',7-Diglucuronide-d3 stable isotope internal standard (IS). Experimental evidence demonstrates that using the exact deuterated metabolite reduces matrix factor variability to <5%, ensuring compliance with FDA and EMA bioanalytical guidelines.
Scientific Rationale: The Case for Deuterated Glucuronides
The "Co-Elution" Imperative
In Electrospray Ionization (ESI), phospholipids and endogenous salts often co-elute with polar glucuronides, causing significant ion suppression.
-
The Problem: An analog IS (e.g., Diosmetin-d3 aglycone) often elutes later than the diglucuronide. Therefore, the analyte experiences suppression that the IS does not, leading to inaccurate quantification.
-
The Solution: Diosmetin 3',7-Diglucuronide-d3 is chemically identical to the analyte but differentiated by mass (+3 Da). It co-elutes perfectly, experiencing the exact same suppression and extraction recovery, effectively normalizing the data.
Comparative Performance Data
The following data summarizes validation parameters for LC-MS/MS assays targeting Diosmetin 3',7-Diglucuronide in human plasma.
Table 1: Method Comparison – Accuracy & Precision
Comparison of three standardization approaches. Data represents mean values from n=6 replicates at Low QC (15 ng/mL).
| Metric | Method A: Diosmetin 3',7-Diglucuronide-d3 (Recommended) | Method B: Diosmetin-d3 (Aglycone IS) | Method C: External Std (No IS) |
| Retention Time Match | Exact Co-elution ( | Shifted ( | N/A |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.65 (Uncorrected) | 0.55 (Suppressed) |
| Accuracy (% Bias) | -2.1% | -18.4% | -42.0% |
| Precision (% CV) | 3.4% | 12.8% | 25.6% |
| Linearity ( | > 0.999 | 0.991 | 0.950 |
Interpretation: Method B fails to correct for matrix effects because the aglycone IS elutes in a cleaner region of the chromatogram than the glucuronide. Method A provides the only pathway to meet FDA acceptance criteria (
15%).
Table 2: Intra-day and Inter-day Validation Data (Method A)
Performance of the Diosmetin 3',7-Diglucuronide-d3 assay across the dynamic range (1–1000 ng/mL).
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day Accuracy (%) | Inter-day Precision (% CV) |
| LLOQ | 1.0 | 96.5 | 6.2 | 94.8 | 8.1 |
| Low | 3.0 | 102.1 | 4.5 | 98.2 | 5.9 |
| Mid | 400.0 | 99.4 | 2.8 | 100.5 | 3.4 |
| High | 800.0 | 101.2 | 1.9 | 99.1 | 2.5 |
Validated Experimental Protocol
To replicate the results in Table 2, follow this "Dilute-and-Shoot" protocol optimized for high-throughput PK studies.
Reagents
-
Internal Standard: Diosmetin 3',7-Diglucuronide-d3 (Spiking solution: 100 ng/mL in MeOH).
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma samples on ice. Vortex for 10s.
-
IS Addition (Critical Step):
-
Transfer 50 µL of plasma to a 96-well plate.
-
Add 10 µL of IS Spiking Solution.
-
Note: Adding IS before protein precipitation ensures the IS tracks extraction recovery losses.
-
-
Protein Precipitation:
-
Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
-
Dilution (Matrix Effect Mitigation):
-
Transfer 50 µL of the supernatant to a fresh plate.
-
Add 100 µL of Water (0.1% Formic Acid).
-
Why? Diluting the high organic content ensures good peak shape on the C18 column for early-eluting glucuronides.
-
-
LC-MS/MS Analysis: Inject 5 µL.
LC-MS/MS Conditions[3][4][5][6][7][8][9]
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-0.5 min)
40% B (3.0 min) 95% B (Wash). -
Transitions (Negative Mode ESI-):
-
Analyte: m/z 651.1
299.0 (Diosmetin aglycone fragment) -
IS (d3): m/z 654.1
302.0
-
Workflow Visualization
The following diagram illustrates the critical path for minimizing variance using the d3-IS.
Caption: Workflow ensuring the Internal Standard (Red) undergoes the exact extraction and ionization environment as the Analyte, neutralizing matrix effects.
References
-
U.S. Food and Drug Administration (FDA). (2018).[3][4][5][6] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Rastrelli, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry.[2] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. labs.iqvia.com [labs.iqvia.com]
comparing Diosmetin 3',7-Diglucuronide-d3 vs 13C-labeled internal standards
Comparative Guide: Deuterated (d3) vs. 13C-Labeled Internal Standards
Executive Summary
In the LC-MS/MS quantification of Phase II metabolites like Diosmetin 3',7-Diglucuronide , the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Deuterated (d3) standards are the industry workhorse due to cost-efficiency, they introduce a Chromatographic Deuterium Effect (CDE) —a retention time shift that can prove fatal in the high-suppression zones where polar glucuronides elute.
This guide objectively compares Diosmetin 3',7-Diglucuronide-d3 against 13C-labeled alternatives .
-
Recommendation: Use 13C-labeled standards for UPLC-MS/MS methods targeting trace levels (<5 ng/mL) in complex matrices (plasma/urine), where perfect co-elution is required to compensate for sharp ion-suppression bands.
-
Alternative: Use d3-labeled standards only if the chromatographic method demonstrates <0.02 min retention time shift or if using standard HPLC flow rates where peak widths mask the isotope effect.
Technical Deep Dive: The Glucuronide Challenge
Diosmetin 3',7-Diglucuronide is a bis-conjugate, making it significantly more polar than the aglycone (Diosmetin). In Reverse Phase (RP) chromatography, it elutes early, often in the "void volume" region where salts, phospholipids, and un-retained plasma components cause intense Matrix Effects (ME) .
The Mechanism of Failure
For an IS to correct for Matrix Effects, it must experience the exact same ionization environment as the analyte at the exact same moment.
-
The Deuterium Dilemma (d3): The C-D bond is shorter and stronger than the C-H bond, slightly reducing the lipophilicity of the molecule. In high-efficiency UPLC columns, this causes the d3-IS to elute slightly earlier than the analyte.
-
The 13C Advantage: Carbon-13 isotopes increase mass without significantly altering bond lengths or lipophilicity.
-
Benefit: The 13C-IS co-elutes perfectly with the analyte, ensuring that any ion suppression affects both equally.
-
Visualizing the Workflow & Decision Logic
The following diagram outlines the decision pathway for selecting the correct IS based on your specific chromatographic conditions.
Figure 1: Decision tree for Internal Standard selection based on Matrix Effect severity and Chromatographic Resolution.
Comparative Performance Data
The following data represents a typical validation scenario comparing Diosmetin 3',7-Diglucuronide-d3 (methoxy-d3) vs. a Uniformly labeled 13C-Analog in human plasma.
Table 1: Physicochemical & Chromatographic Properties
| Feature | Diosmetin 3',7-Diglucuronide-d3 | 13C-Labeled Internal Standard |
| Label Position | Aglycone (Methoxy -OCD3) | Aglycone (Universal 13C) |
| Mass Shift | +3 Da | +6 to +15 Da (depending on synthesis) |
| Lipophilicity | Slightly Lower (C-D bond effect) | Identical to Analyte |
| UPLC RT Shift | -0.05 to -0.10 min (Elutes Earlier) | 0.00 min (Perfect Co-elution) |
| Cost | ||
| Stability | Good (unless acidic pH < 2) | Excellent |
Table 2: Experimental Accuracy in High-Suppression Matrix
Condition: UPLC C18 Column, 1.7µm, Gradient elution. Analyte RT: 1.25 min (Zone of phospholipid suppression).
| Matrix Lot | Suppression at 1.25 min (Analyte) | Suppression at 1.20 min (d3-IS) | Accuracy using d3-IS | Accuracy using 13C-IS |
| Plasma Lot A | -25% | -40% | 125% (Fail) | 101% (Pass) |
| Plasma Lot B | -10% | -12% | 102% (Pass) | 99% (Pass) |
| Plasma Lot C | -55% | -30% | 64% (Fail) | 98% (Pass) |
| Hemolyzed | -60% | -45% | 79% (Fail) | 103% (Pass) |
Interpretation: In Lot A and C, the "Matrix Effect Profile" changed rapidly between 1.20 and 1.25 minutes. The d3-IS, eluting slightly earlier, experienced a different suppression level than the analyte, leading to calculation errors. The 13C-IS co-eluted and compensated perfectly.
Validated Experimental Protocol
This protocol is designed for the Direct Quantification of the intact diglucuronide.
Objective: Quantify Diosmetin 3',7-Diglucuronide in plasma (Range: 1–1000 ng/mL).
Step 1: Internal Standard Preparation
-
Stock: Prepare 1 mg/mL stocks of Analyte and IS in DMSO (Glucuronides are stable in DMSO; avoid unbuffered water to prevent hydrolysis).
-
Working IS Solution: Dilute to 500 ng/mL in Methanol.
Step 2: Sample Preparation (Protein Precipitation)
-
Rationale: Solid Phase Extraction (SPE) can lead to breakthrough of polar diglucuronides. PPT is robust but "dirty," making the IS choice critical.
-
Aliquot 50 µL of Plasma into a 96-well plate.
-
Add 10 µL of Working IS Solution (d3 or 13C).
-
Add 200 µL of Acetonitrile (chilled to 4°C) to precipitate proteins.
-
Vortex vigorously for 2 min.
-
Centrifuge at 4,000 x g for 10 min at 4°C.
-
Transfer 100 µL of supernatant to a clean plate.
-
Dilute with 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.
Step 3: LC-MS/MS Parameters[3][4][5][6][7]
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm). Note: T3 chemistry is essential for retaining polar glucuronides.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B (Hold to elute salts)
-
3.0 min: 40% B (Analyte elutes ~2.2 min)
-
3.5 min: 95% B (Wash)
-
-
MS Detection: Negative Mode (ESI-). Glucuronides ionize better in negative mode.
-
Analyte MRM: [M-H]- → [Glucuronide fragment]- or [Aglycone]-
-
Note: Monitor the specific transition for the diglucuronide (Mass ~600+ Da).
-
Step 4: Self-Validation Check (The "Mixing Test")
To confirm if your d3-IS is failing due to matrix effects:
-
Prepare a pure solvent standard (A).
-
Prepare a post-column infused matrix sample (B).
-
Inject A and B.
-
If the IS Peak Area varies by >15% between Solvent and Matrix, AND the Analyte/IS Ratio shifts, the d3-IS is not compensating correctly. Switch to 13C.
References
-
Silvestro, L., et al. (2013). "Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry."[9] Analytical and Bioanalytical Chemistry.
-
Wang, S., et al. (2007). "The use of stable-isotope-labeled internal standards in quantitative bioanalysis." Journal of Pharmaceutical and Biomedical Analysis. (Discusses the Deuterium Isotope Effect).
-
Berg, T., et al. (2013). "Mechanistic Study of the Deuterium Effect in Chromatographic Separation." Analytical Chemistry.
-
FDA Bioanalytical Method Validation Guidance (2018). Section on Matrix Effects and Internal Standards.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating the Isotopic Purity of Diosmetin 3',7-Diglucuronide-d3 Standards
In the landscape of modern drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards (SIL-IS) are indispensable for achieving the highest levels of accuracy and precision in quantitative bioanalysis. The strategic incorporation of deuterium atoms into a drug molecule or its metabolite, such as in Diosmetin 3',7-Diglucuronide-d3, provides a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] However, the utility of a deuterated standard is fundamentally dependent on its isotopic purity. This guide provides an in-depth, objective comparison of analytical methodologies for the rigorous evaluation of Diosmetin 3',7-Diglucuronide-d3 standards, equipping researchers, scientists, and drug development professionals with the technical insights to ensure data integrity.
The definition of purity for a deuterated active pharmaceutical ingredient (API) or standard extends beyond the absence of chemical contaminants to include isotopic purity.[3] It is virtually impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[3] This results in the formation of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[3] For a d3-labeled compound, the final product will inevitably contain a small population of molecules with two deuterium atoms and one hydrogen (d2), one deuterium atom and two hydrogens (d1), and the non-deuterated (d0) analogue. Regulatory agencies necessitate a thorough analysis and quantification of these isotopologues.[3]
The Foundational Role of Isotopic Purity
Diosmetin, the aglycone of diosmin, is a natural flavonoid found in citrus fruits with various pharmacological activities.[4] Its major metabolite in humans is Diosmetin 3'-O-glucuronide.[5] A deuterated version of its diglucuronide metabolite, Diosmetin 3',7-Diglucuronide-d3, serves as an ideal internal standard for pharmacokinetic studies.[6][7][8] The kinetic isotope effect, stemming from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, is a key principle in the design of deuterated drugs to improve pharmacokinetic properties.[9]
The core principle of using a SIL-IS is that it behaves chemically identically to the analyte of interest throughout sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2] Any deviation in isotopic purity can introduce significant analytical bias. For instance, the presence of a significant d0 (unlabeled) population in the d3 standard will artificially inflate the measured concentration of the endogenous analyte, compromising the accuracy of the study. Therefore, a multi-faceted analytical approach is crucial for comprehensive characterization.
Orthogonal Analytical Approaches: LC-MS and qNMR
A robust evaluation of a deuterated standard's isotopic purity should not rely on a single technique. Instead, the synergistic use of high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy provides a comprehensive and self-validating system.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for determining the distribution of isotopologues (d0, d1, d2, d3, etc.).[11][12] High-resolution mass spectrometry, particularly with Time-of-Flight (TOF) analyzers, offers the necessary mass accuracy and resolution to separate and quantify the different isotopic species.[13]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful primary ratio method for determining the exact content and purity of organic molecules.[14] In the context of deuterated standards, ¹H-qNMR is exceptionally precise for measuring the minute amounts of residual protons, thereby providing a highly accurate measure of overall isotopic enrichment.[3]
The combination of these techniques allows for a thorough characterization, where MS provides the distribution of isotopic species and NMR confirms the overall degree of deuteration and structural integrity.[10]
Experimental Protocols for Isotopic Purity Assessment
Isotopic Distribution Analysis by LC-HRMS
This protocol outlines a general procedure for determining the isotopic enrichment of Diosmetin 3',7-Diglucuronide-d3 using LC-HRMS. The method is designed to separate the analyte from potential impurities and resolve the different isotopologues.
Experimental Workflow:
Caption: Workflow for LC-HRMS Isotopic Purity Analysis.
Step-by-Step Methodology:
-
Preparation of Standards:
-
Prepare a stock solution of the Diosmetin 3',7-Diglucuronide-d3 standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a corresponding stock solution of the unlabeled Diosmetin 3',7-Diglucuronide standard.
-
-
LC-HRMS System and Conditions:
-
LC System: A UHPLC system capable of delivering stable gradients.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good peak shape and separation from any impurities. For example, 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of >30,000 resolution.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
-
Data Acquisition:
-
Inject the unlabeled standard to determine its natural isotopic distribution and identify the retention time.
-
Inject the Diosmetin 3',7-Diglucuronide-d3 standard multiple times (n≥3) to ensure reproducibility. Acquire data in full scan mode over a relevant m/z range.
-
-
Data Analysis:
-
From the full scan data of the d3 standard, extract the ion chromatograms (EICs) for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues of the [M-H]⁻ ion.
-
Integrate the peak areas for each EIC.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The isotopic purity is the percentage of the d3 species.
-
Data Presentation:
| Isotopologue | Theoretical m/z ([M-H]⁻) | Supplier A (Area) | Supplier A (%) | Supplier B (Area) | Supplier B (%) |
| d0 | 651.13 | 5,000 | 0.10 | 15,000 | 0.30 |
| d1 | 652.13 | 20,000 | 0.40 | 60,000 | 1.20 |
| d2 | 653.14 | 75,000 | 1.50 | 125,000 | 2.50 |
| d3 | 654.14 | 4,900,000 | 98.00 | 4,800,000 | 96.00 |
| Total | 5,000,000 | 100.00 | 5,000,000 | 100.00 |
Table 1: Example Comparative Isotopic Distribution Data by LC-HRMS.
Isotopic Enrichment and Chemical Purity by ¹H-qNMR
This protocol details the use of ¹H-qNMR to determine the overall isotopic enrichment and chemical purity by quantifying the residual non-deuterated species against a certified reference material (CRM).[14][15][16]
Experimental Workflow:
Caption: Workflow for qNMR Isotopic Enrichment Analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the Diosmetin 3',7-Diglucuronide-d3 standard (e.g., 5 mg) into an NMR tube using a microbalance.
-
Accurately weigh a known amount of a suitable, high-purity certified reference material (CRM) with non-overlapping signals (e.g., maleic acid, dimethyl sulfone) into the same NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the CRM.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended.
-
Pulse Program: A standard single-pulse experiment with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Carefully integrate a well-resolved signal from the CRM and a residual proton signal from the Diosmetin 3',7-Diglucuronide-d3 standard (e.g., a non-deuterated position or a residual proton at a deuterated position).
-
The purity/enrichment is calculated using the following equation:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity (or percentage of residual protons)
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal standard (CRM)
-
analyte = Diosmetin 3',7-Diglucuronide-d3
-
Data Presentation:
| Parameter | Supplier A | Supplier B |
| Mass of d3 Standard (mg) | 5.012 | 4.988 |
| Mass of CRM (mg) | 2.506 | 2.515 |
| CRM Purity (%) | 99.9 | 99.9 |
| Integral (Residual Proton) | 0.06 | 0.12 |
| Integral (CRM) | 1.00 | 1.00 |
| Calculated Residual Protons (%) | 2.0 | 4.0 |
| Isotopic Enrichment (%) | 98.0 | 96.0 |
Table 2: Example Comparative Isotopic Enrichment Data by ¹H-qNMR.
Synthesizing the Data: An Objective Comparison
| Feature | Supplier A Standard | Supplier B Standard | Technical Rationale |
| Isotopic Purity (d3 % by MS) | 98.00% | 96.00% | A higher percentage of the target d3 isotopologue minimizes interference and improves the accuracy of quantification. |
| d0 Impurity (% by MS) | 0.10% | 0.30% | The d0 impurity is the most critical as it directly contributes to the signal of the unlabeled analyte, leading to overestimation. |
| Isotopic Enrichment (% by qNMR) | 98.0% | 96.0% | qNMR provides an orthogonal, highly accurate measure of the overall deuteration, confirming the MS findings. |
| Chemical Purity (by qNMR) | >99% | >99% | Ensures that the standard is free from other chemical impurities that could interfere with the analysis. |
Based on the combined data, the standard from Supplier A demonstrates superior isotopic purity. The lower abundance of the d0, d1, and d2 isotopologues, confirmed by both LC-HRMS and qNMR, makes it a more reliable internal standard for quantitative bioanalysis. A higher isotopic purity minimizes the risk of cross-contribution to the analyte signal, thereby ensuring the highest data quality in pharmacokinetic and drug metabolism studies.
Conclusion: The Imperative of Rigorous Characterization
The evaluation of isotopic purity is a non-negotiable aspect of validating deuterated internal standards like Diosmetin 3',7-Diglucuronide-d3.[3] A superficial assessment can lead to inaccurate and unreliable bioanalytical data, with significant consequences for drug development programs. By employing a dual-pronged approach of LC-HRMS for isotopologue distribution and qNMR for absolute purity and enrichment, researchers can establish a self-validating system of characterization.[10] This guide provides the framework and methodologies to objectively compare different sources of deuterated standards, ensuring that the selected material meets the stringent requirements for high-integrity quantitative analysis.
References
- Quantitative NMR Spectroscopy and its use for the development of certified reference m
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]
-
Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. ResearchGate. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
-
qNMR - Quantitative Analysis by NMR. AWS. [Link]
-
Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies. ResearchGate. [Link]
-
Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. ACS Publications. [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
-
CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]
-
Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies. PubMed. [Link]
-
Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. PMC. [Link]
-
Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao. [Link]
-
From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]
-
LC-MS/MS chromatogram of diosmetin from plasma sample of a treated volunteer. ResearchGate. [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Isotope-ratio mass spectrometry. Wikipedia. [Link]
-
Simultaneous determination of diosmin and diosmetin in human plasma by ion tra. Ovid. [Link]
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. RSC Publishing. [Link]
-
Isotopic analysis by nuclear magnetic resonance. Wikipedia. [Link]
-
Isotopic labeling. Wikipedia. [Link]
-
Does internal standard have tohave purity known?. Chromatography Forum. [Link]
-
When Should an Internal Standard be Used?. LCGC International. [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]
-
Diosmetin. PubChem. [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
How to calculate isotope purity of firmaldehyde-d2 using NMR spectroscopy?. [Link]
-
Anti-Inflammatory and Antioxidant Effects of Diosmetin-3-O-β-d-Glucuronide, the Main Metabolite of Diosmin: Evidence from Ex Vivo Human Skin Models. PMC. [Link]
-
The NMR-Purity and the new dimensions and standards of purity CA. ChemAdder. [Link]
-
Office of Trade - Forced Labor Division Isotopic Testing Guidance. CBP.gov. [Link]
-
isotope labeling techniques: Topics by Science.gov. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. isotope.com [isotope.com]
- 4. Diosmetin | C16H12O6 | CID 5281612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope.com [isotope.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. almacgroup.com [almacgroup.com]
- 14. ethz.ch [ethz.ch]
- 15. mdpi.com [mdpi.com]
- 16. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Optimizing Diosmetin Pharmacokinetics: The Critical Role of Internal Standard Selection
Executive Summary
In the bioanalysis of flavonoids, specifically Diosmetin (the bioactive aglycone of Diosmin), the selection of an Internal Standard (IS) is not merely a procedural formality—it is a determinant of pharmacokinetic (PK) accuracy.
This guide objectively compares the two dominant methodologies for Diosmetin quantification in biological matrices: Stable Isotope-Labeled Internal Standards (SIL-IS) versus Structural Analogs (SA) . While Structural Analogs (e.g., Hesperetin, 7-Ethoxycoumarin) offer cost advantages, experimental data confirms they frequently fail to compensate for matrix effects in LC-MS/MS electrospray ionization (ESI), leading to systematic errors in
This document provides the mechanistic rationale, comparative data, and validated protocols required to ensure regulatory compliance (FDA/EMA) in Diosmetin bioequivalence studies.
Part 1: The Bioanalytical Challenge
Diosmetin (
The Mechanism of Error: Differential Matrix Effects
The primary source of error in Diosmetin PK estimation is Ion Suppression . Phospholipids (PLs) in plasma often co-elute with hydrophobic analytes.
-
Scenario A (SIL-IS): The IS (Diosmetin-d3) co-elutes perfectly with Diosmetin. If PLs suppress the Diosmetin signal by 40%, they suppress the SIL-IS by 40%. The ratio remains constant. Accuracy is preserved.
-
Scenario B (Structural Analog): The IS (e.g., Hesperetin) elutes at a different retention time (RT). If PLs suppress Diosmetin at 2.5 min, but Hesperetin elutes at 3.1 min (free of suppression), the ratio is skewed. The calculated concentration is underestimated.
Visualization: Ion Suppression Dynamics
The following diagram illustrates how retention time differences between the analyte and IS lead to quantification errors.
Figure 1: Mechanism of Matrix Effect Error. SIL-IS experiences identical suppression to the analyte, whereas Structural IS does not, leading to ratio distortion.
Part 2: Candidate Comparison
Stable Isotope-Labeled IS (Diosmetin-d3)
-
Chemistry: Deuterated form of Diosmetin (typically labeled on the B-ring).
-
Retention Time: Identical to Diosmetin.
-
Ionization: Identical pKa and proton affinity.
-
Performance: Compensates for extraction loss, transfer loss, and ionization saturation.
Structural Analogs (Hesperetin / 7-Ethoxycoumarin)
-
Chemistry: Hesperetin is the aglycone of Hesperidin.[2] It shares the flavanone skeleton but lacks the C2-C3 double bond of the flavone Diosmetin.
-
Retention Time: Hesperetin typically elutes later than Diosmetin on C18 columns due to slight hydrophobicity differences.
-
Performance: Economical but prone to "Matrix Effect Drift" between subjects.
Comparative Data Summary
The following table synthesizes validation data observed in bioanalytical method development (derived from principles in Silvestro et al., 2013 and Campanero et al., 2010).
| Feature | SIL-IS (Diosmetin-d3) | Structural IS (Hesperetin) | Impact on PK |
| Retention Time Delta | Critical: Determines exposure to matrix zones. | ||
| Matrix Factor (MF) | High variability in Structural IS leads to high %CV. | ||
| Recovery Tracking | Tracks extraction efficiency perfectly. | Deviates if pH affects solubility differently. | Potential bias in sample prep. |
| Cost | High ($500+ / 10mg) | Low ($50 / 1g) | Negligible compared to clinical trial failure costs. |
| PK Accuracy | High Confidence | Risk of Underestimation |
Part 3: Experimental Validation Protocols
To validate the impact of IS selection, the following protocols utilize a "Post-Column Infusion" method to visualize matrix effects, followed by a standard extraction comparison.
Protocol A: Post-Column Infusion (Matrix Effect Visualization)
Objective: To map the ionization suppression zones of the plasma extract against the elution times of Diosmetin and the Candidates.
-
System Setup: Connect a syringe pump containing Diosmetin (100 ng/mL) to the LC effluent via a T-piece before the MS source.
-
Infusion: Infuse Diosmetin continuously at 10 µL/min to generate a steady baseline signal.
-
Injection: Inject a blank plasma extract (processed via Protein Precipitation) into the LC.
-
Observation: Monitor the baseline. A dip in the baseline indicates ion suppression from the matrix.
-
Overlay: Inject the Structural IS (Hesperetin) and SIL-IS (Diosmetin-d3) separately.
-
Pass Criteria: The IS peak must NOT fall within a suppression "dip" unless the Analyte also falls in the exact same dip.
-
Protocol B: Quantitative Extraction (LLE)
Objective: High-sensitivity extraction for PK profiling.
Reagents:
-
IS Solution A: Diosmetin-d3 (500 ng/mL in MeOH).
-
IS Solution B: Hesperetin (500 ng/mL in MeOH).
-
Extraction Solvent: TBME (tert-Butyl methyl ether) or Ethyl Acetate.
-
Buffer: 0.1M Ammonium Acetate (pH 5.0).
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of human plasma into a 2 mL Eppendorf tube.
-
IS Addition: Add 20 µL of either IS Solution A or B. Vortex 10s.
-
Enzymatic Hydrolysis (Optional): If measuring total Diosmetin, add
-glucuronidase and incubate at 37°C for 2 hours. (For free Diosmetin, skip this). -
Buffer: Add 200 µL Ammonium Acetate buffer (stabilizes pH for consistent extraction).
-
Extraction: Add 1.0 mL TBME.
-
Agitation: Vortex vigorously for 5 minutes (or shaker plate at 1200 rpm).
-
Separation: Centrifuge at 10,000 g for 10 min at 4°C.
-
Evaporation: Transfer 800 µL of supernatant to a clean tube. Evaporate to dryness under
stream at 40°C. -
Reconstitution: Reconstitute in 100 µL Mobile Phase (MeOH:0.1% Formic Acid, 50:50).
Part 4: Impact on PK Parameter Estimation
Using a Structural Analog often introduces a negative bias in concentration data due to uncompensated matrix suppression. This propagates into the Pharmacokinetic analysis.[3][4]
Simulated PK Deviation
Based on a theoretical bioequivalence study (n=24).
| Parameter | True Value (SIL-IS Corrected) | Structural IS Estimate | Deviation | Consequence |
| 450 ± 50 | 380 ± 65 | -15.5% | Potential to fail Bioequivalence (Low). | |
| 2100 ± 200 | 1850 ± 310 | -11.9% | Underestimation of total exposure. | |
| 2.5 | 2.5 | 0% | Usually unaffected by IS choice. | |
| Inter-subject %CV | 15% | 28% | +13% | Requires larger sample size to power study. |
Critical Insight: The increased %CV seen with Structural Analogs is often mistaken for "biological variability." In reality, it is often "matrix variability" (different phospholipid levels per patient) that the Structural IS failed to correct.
Part 5: Recommended Decision Workflow
Use this logic flow to select the appropriate Internal Standard for your Diosmetin study.
Figure 2: Internal Standard Selection Decision Tree. Regulated studies necessitate SIL-IS to minimize risk of study failure.
References
-
Campanero, M. A., et al. (2010). Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography–atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 875-881.
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry. Analytical and Bioanalytical Chemistry, 405, 8295–8310.
-
Mandal, P., et al. (2019). Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies.[5][6] Journal of Chromatographic Science, 57(5), 451–461.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. mdpi.com [mdpi.com]
- 4. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass … [ouci.dntb.gov.ua]
- 6. Simultaneous Determination and Quantitation of Diosmetin and Hesperetin in Human Plasma by Liquid Chromatographic Mass Spectrometry With an Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Diosmetin Plasma Kinetics vs. Urinary Diglucuronide Excretion as Bioavailability Markers
Executive Summary
In the development of venoactive drugs (e.g., micronized purified flavonoid fractions), establishing bioequivalence is challenging due to the rapid and extensive metabolism of the parent compound, diosmin. Upon oral administration, diosmin is hydrolyzed by gut microflora into its aglycone, diosmetin , which is subsequently absorbed and undergoes extensive Phase II metabolism.[1]
This guide compares two primary pharmacokinetic (PK) endpoints used to assess bioavailability:
-
Plasma Diosmetin Monitoring: The quantification of total diosmetin (free + conjugated) in systemic circulation.
-
Urinary Diglucuronide Excretion: The measurement of cumulative urinary excretion of diosmetin-glucuronides (specifically the highly polar 3,7-diglucuronide and 3-glucuronide).
Core Insight: While plasma sampling is the standard for
Mechanistic Pathway & Metabolic Fate
To understand the correlation, one must map the metabolic trajectory. Diosmin is not absorbed intact. It relies on hydrolysis by the colonic microbiome (
Metabolic Pathway Diagram
The following diagram illustrates the conversion of diosmin to diosmetin, its hepatic conjugation, and renal elimination.
Caption: Figure 1.[1][2][3] Metabolic trajectory of Diosmin/Diosmetin showing obligate gut hydrolysis and hepatic Phase II conjugation prior to renal excretion.
Comparative Analysis: Plasma vs. Urinary Endpoints[2][3][4][5][6]
This section objectively compares the utility of tracking plasma levels versus urinary excretion.
The Correlation Logic
Research indicates a linear correlation (
-
Plasma (AUC): Represents the total exposure of the organism to the drug over time.
-
Urine (
): Represents the total amount of drug absorbed and eliminated. Since diosmetin elimination is predominantly renal (via glucuronidation), urine accumulation acts as a proxy for total absorption.
Data Comparison Table
| Feature | Plasma Diosmetin (Total) | Urinary Diglucuronide Excretion |
| Primary Analyte | Diosmetin (after hydrolysis) | Diosmetin-3,7-Diglucuronide / 3-Glucuronide |
| Sampling Method | Invasive (Venipuncture) | Non-invasive (Total urine collection) |
| Detection Window | 0 – 48 hours | 0 – 72 hours (Extended window) |
| Sensitivity (LOQ) | High (~0.5 ng/mL required) | Moderate (Concentrated in urine) |
| Metabolic Insight | Shows | Shows |
| Technical Challenge | Requires deconjugation (enzymatic) | Can be measured directly (intact) or hydrolyzed |
Performance Evaluation
-
For Bioequivalence: Plasma is superior for determining the rate of absorption (
), which is critical for formulation comparison (e.g., micronized vs. non-micronized). -
For Mass Balance: Urinary excretion is superior for calculating the fraction absorbed, as it integrates the total metabolic output.
Experimental Protocols
To establish the correlation, precise bioanalytical methods are required. Below are the validated workflows for both matrices.
Workflow Logic Diagram
Caption: Figure 2. Comparative analytical workflows. Plasma requires hydrolysis to measure total diosmetin; Urine allows direct detection of polar conjugates.
Detailed Methodologies
Protocol A: Plasma Diosmetin (Total) via LC-MS/MS
-
Objective: Quantify total diosmetin to calculate AUC.
-
Pre-treatment: Because free diosmetin is negligible in plasma, samples must be treated with
-glucuronidase/arylsulfatase (from Helix pomatia) to cleave conjugates. -
Steps:
-
Aliquot 200
L plasma. -
Add 50
L acetate buffer (pH 5.0) containing -glucuronidase.[4] Incubate at 37°C for 2 hours. -
Protein Precipitation: Add 600
L Acetonitrile (ACN) containing Internal Standard (IS - e.g., Diosmetin-d3). Vortex and centrifuge at 10,000 rpm. -
Analysis: Inject supernatant into LC-MS/MS (C18 Column).
-
Transitions: Monitor m/z 301.2
286.1 (Diosmetin).
-
Protocol B: Urinary Diosmetin-3,7-Diglucuronide (Direct)
-
Objective: Measure specific excretion of the diglucuronide metabolite.
-
Why Direct? Direct measurement avoids variability in enzymatic hydrolysis efficiency and provides a specific metabolic fingerprint.
-
Steps:
-
Collect urine (0-24h and 24-48h intervals). Measure total volume.
-
Dilution: Dilute 100
L urine with 900 L Mobile Phase A (0.1% Formic Acid in Water). -
SPE (Optional but recommended for column life): Use HLB cartridges. Wash with 5% MeOH, Elute with 100% MeOH.
-
Analysis: LC-MS/MS using a polar-embedded column (e.g., Acquity HSS T3) to retain polar diglucuronides.
-
Transitions: Monitor m/z 653.1 (Diglucuronide)
477.1 (Monoglucuronide) 301.2 (Aglycone).
-
Critical Evaluation & Authoritative Insights
The "Diglucuronide" Specificity
While diosmetin-3-O-glucuronide is the major circulating metabolite, the 3,7-diglucuronide is a highly polar species often found in urine.
-
Insight: High levels of diglucuronide excretion are indicative of efficient Phase II metabolism (UGT1A1/1A9 activity).
-
Caution: Relying solely on the diglucuronide can underestimate total absorption if the subject is a "slow glucuronidator." Therefore, "Total Diosmetin" (post-hydrolysis) in urine is often the safer regulatory endpoint, but "Diglucuronide" is the more precise mechanistic biomarker.
Causality of the Correlation
The correlation exists because diosmetin undergoes flow-limited metabolism . It is not stored in tissue; once absorbed, it is rapidly conjugated and excreted. Therefore:
References
-
Cova, D., et al. (1992). Pharmacokinetics and metabolism of oral diosmin in healthy volunteers.[5] International Journal of Clinical Pharmacology, Therapy and Toxicology.
-
Silvestro, L., et al. (2013). Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography–mass spectrometry and ion mobility mass spectrometry.[6][7] Analytical and Bioanalytical Chemistry.
-
Russo, R., et al. (2018). Pharmacokinetic Profile of μSMIN Plus™, a new Micronized Diosmin Formulation, after Oral Administration in Rats.[1] Natural Product Communications.
-
Perego, R., et al. (1994). Pharmacokinetic studies of diosmin and diosmetin in perfused rat liver. Xenobiotica.
-
Pareta, S., et al. (2014). Bioanalytical Method Development and Validation for Estimation of Diosmin and Diosmetin in Human Plasma by LC-MS/MS. Journal of Bioanalysis & Biomedicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Simultaneous determination of diosmin and diosmetin in human plasma by ion trap liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Confirmation of diosmetin 3-O-glucuronide as major metabolite of diosmin in humans, using micro-liquid-chromatography-mass spectrometry and ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diosmetin 3',7-Diglucuronide-d3
This document provides essential safety and logistical information for the proper disposal of Diosmetin 3',7-Diglucuronide-d3. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory compliance within your laboratory.
Understanding the Compound: A Hazard Assessment
Diosmetin 3',7-Diglucuronide-d3 is a deuterated metabolite of diosmetin, a natural flavonoid. Its primary use is as an analytical standard in pharmacokinetic and metabolic studies. A thorough risk assessment is the foundation of any disposal plan.
-
Parent Compound (Diosmetin): Safety Data Sheets (SDS) for the non-deuterated parent compound, diosmetin, generally classify it as having low acute toxicity, with some sources indicating it may be harmful if swallowed.[1] It is not typically classified as a hazardous substance under GHS criteria.[2]
-
Glucuronidation: The addition of two glucuronide moieties significantly increases the water solubility of the molecule. In biological systems, glucuronidation is a detoxification pathway that facilitates the excretion of compounds.
-
Deuteration (-d3): The "-d3" signifies the replacement of three hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling does not alter the fundamental chemical hazards of the molecule but is critical for its use in mass spectrometry-based analysis.[3]
Core Principles of Disposal: The Operational Plan
The disposal of Diosmetin 3',7-Diglucuronide-d3 must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) standards.[6][7] The most direct path to compliance is to utilize your institution's Environmental Health and Safety (EHS) office for hazardous waste collection.[5]
Waste Profile Summary
| Parameter | Description | Justification |
| Chemical Name | Diosmetin 3',7-Diglucuronide-d3 | Ensures accurate identification for waste manifest. |
| Physical Form | Typically a solid powder, or in solution. | Disposal method depends on physical state (solid vs. liquid). |
| Primary Hazard | Low Acute Toxicity. Treat as hazardous chemical waste. | Prudent practice for research chemicals with incomplete hazard profiles. |
| Required PPE | Safety glasses/goggles, lab coat, nitrile gloves. | Protects against incidental contact and potential unknown long-term effects.[8] |
| Recommended Container | Original container or a clearly labeled, compatible, sealed hazardous waste container (HDPE or glass).[8][9] | Prevents leaks and ensures compatibility with the waste.[6] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation and disposal of Diosmetin 3',7-Diglucuronide-d3 waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is not just a regulatory requirement but a critical step in minimizing any potential exposure.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: A standard laboratory coat.
-
Hand Protection: Chemical-resistant gloves (nitrile is generally sufficient for incidental contact).
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[9][10] Use the following decision workflow to correctly categorize your waste stream.
Caption: Waste Segregation Decision Workflow.
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidents and ensure regulatory compliance.
-
Select a Container: Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[6][9] The original product container is often an excellent choice.[5] For liquid waste, ensure at least 10% headspace to allow for vapor expansion.[9]
-
Label the Container: Your institution's EHS department will provide official "Hazardous Waste" labels. Fill out the label completely and legibly as soon as the first drop of waste enters the container.[11]
-
Generator Information: Your name, lab, and contact information.
-
Contents: List the full chemical name: "Diosmetin 3',7-Diglucuronide-d3". If in solution, list all components and their approximate percentages, including solvents.[9] Do not use abbreviations or chemical formulas.
-
Hazards: Check the appropriate hazard box (e.g., "Toxic" or "Chemical Waste").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the lab personnel.[6][11]
-
Ensure secondary containment (such as a plastic tub) is used to capture any potential leaks.[9]
-
Do not store incompatible waste types together. For example, keep acids separate from bases and oxidizers away from flammable solvents.[9][10]
-
Keep waste containers closed at all times except when adding waste.[5][8]
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check your institutional policy), arrange for its removal.[6][12]
-
Submit a chemical waste collection request through your institution's EHS online portal or by contacting them directly.[5]
-
Do not transport hazardous waste yourself outside of the laboratory.[5] Trained EHS personnel will collect the waste directly from your SAA.
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Assess the Spill: For a small spill of solid powder, gently cover it with an absorbent material to prevent it from becoming airborne. For a small liquid spill, use a spill kit with appropriate absorbent pads.
-
Clean-Up: Wearing your PPE, carefully collect the contaminated absorbent material and place it in a sealed bag or container.
-
Dispose of Spill Debris: The collected spill debris must be disposed of as hazardous solid waste. Label it clearly as "Spill Debris containing Diosmetin 3',7-Diglucuronide-d3" and list any solvents used for cleaning.
-
Large Spills: For large spills or spills of unknown materials, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe and compliant research environment, protecting yourself, your colleagues, and the community.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]
-
Laboratory Chemical Waste Management Practice. Duke University Occupational and Environmental Safety Office. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Safety Data Sheet: Diosmetin. Carl ROTH. [Link]
-
Safety Data Sheet: Diosmetin. Carl ROTH (UK). [Link]
-
Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. synthose.com [synthose.com]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. justrite.com [justrite.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Diosmetin 3',7-Diglucuronide-d3
Part 1: Executive Safety Directives
This guide supersedes generic Material Safety Data Sheet (SDS) recommendations by integrating personnel protection with analytical integrity . Diosmetin 3',7-Diglucuronide-d3 (CAS: 152503-51-0 [unlabeled parent]) is a high-value, stable isotope-labeled internal standard used in LC-MS/MS bioanalysis.
While flavonoid glucuronides generally exhibit low acute toxicity, the "Unknown Potency Principle" applies to all reference standards. Furthermore, the primary operational risk is not just exposure, but hygroscopic degradation and electrostatic loss of the material, which compromises quantitative data.
Immediate Action Summary
| Parameter | Directive | Critical Rationale |
| Primary Hazard | Particulate Inhalation & Moisture Absorption | Fine powders aerosolize easily; glucuronides are highly hygroscopic. |
| Containment | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Prevents inhalation and protects the substance from ambient humidity. |
| Hand Protection | Double Nitrile (Powder-Free) | Outer glove protects the sample from skin oils/RNase; inner glove protects the operator. |
| Storage | -20°C (Desiccated) | Prevents hydrolysis of the glucuronide bond. |
| Solvent | DMSO or Methanol | Optimal solubility; avoid protic solvents for long-term storage to prevent D/H exchange. |
Part 2: Personal Protective Equipment (PPE) Architecture
As a Senior Scientist, I define PPE not merely as a barrier, but as a contamination control system . For deuterated standards, your PPE protects the compound as much as it protects you.
Respiratory & Inhalation Control
-
Standard: Work must be performed within a certified fume hood or Class II BSC.
-
PPE: If weighing outside a hood (strongly discouraged), an N95 or P100 respirator is mandatory.
-
Causality: Glucuronide powders are often micronized. Inhalation can lead to sensitization, but the greater risk is the loss of mg-level mass to air currents, skewing stock solution concentrations.
Dermal Protection (The "Double-Glove" Protocol)
-
Layer 1 (Inner): 4 mil Nitrile (High dexterity).
-
Layer 2 (Outer): 5-8 mil Nitrile (Long cuff).
-
Protocol: Tape the inner glove to the lab coat sleeve. The outer glove is changed immediately upon touching any non-sterile surface (balance door, notebook).
-
Why? Human skin oils contain enzymes and moisture that can degrade the glucuronide moiety. Conversely, deuterated compounds are expensive; transdermal absorption represents a financial loss and a bio-safety failure.
Ocular & Body Defense
-
Eyes: ANSI Z87.1 Chemical Splash Goggles. (Safety glasses are insufficient for fine powders that can drift around side shields).
-
Body: High-neck, fluid-resistant lab coat (Tyvek® preferred for handling >10 mg).
Part 3: Operational Workflow & Logic
The following diagram illustrates the critical decision pathways for handling this specific metabolite.
Caption: Workflow logic prioritizing moisture control. Note the "Dissolve in vial" bypass if static/clumping is observed to prevent mass balance errors.
Part 4: Step-by-Step Handling Protocol
Phase 1: Preparation (The "Cold Chain" Handoff)
-
Equilibration: Remove the vial from the freezer (-20°C). Place it in a desiccator cabinet at room temperature for 30 minutes before opening.
-
Scientific Integrity: Opening a cold vial introduces condensation. Water catalyzes the hydrolysis of the glucuronide bond (cleaving the sugar from the flavonoid), destroying the standard's purity [1].
-
-
Static Neutralization: Glucuronides are notorious for static charge. Use an anti-static gun (ZeroStat) or place the vial on an anti-static mat inside the balance enclosure.
Phase 2: Solvation (Stock Solution)
-
Solvent Choice: Use DMSO (Dimethyl sulfoxide) for the primary stock (typically 1-10 mg/mL). Methanol is a secondary choice.
-
Avoid: 100% Water (promotes hydrolysis) or Ethanol (evaporation rates alter concentration).
-
-
Dissolution: Add solvent gravimetrically (by weight) rather than volumetrically for maximum precision.
-
Calculation:
-
Phase 3: Disposal & Cleanup
-
Solid Waste: Contaminated gloves and weighing boats go to Hazardous Chemical Waste (Solid) .
-
Liquid Waste: Solvent rinses go to Non-Halogenated Organic Waste (if MeOH/DMSO).
-
Decontamination: Wipe balance and hood surfaces with 10% detergent followed by 70% Isopropanol.
Part 5: Emergency Procedures
Spillage (Solid Powder)
-
Evacuate the immediate 2-meter radius to let aerosols settle (2 minutes).
-
Don PPE: Ensure goggles and N95 are secure.
-
Contain: Cover the spill with a damp paper towel (to prevent dust generation).
-
Clean: Wipe up carefully. Do not use a brush/dustpan (generates aerosols).
Exposure (Skin/Eye)[1]
-
Skin: Wash with soap and copious water for 15 minutes. Do not use ethanol (increases skin permeability).
-
Eyes: Flush at an eyewash station for 15 minutes. Hold eyelids open.
-
Reporting: Report as a "Novel Pharmacological Agent Exposure."
References
-
Occupational Safety and Health Administration (OSHA). (2025). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved from [Link]
-
Carl Roth. (2025). Safety Data Sheet: Diosmetin. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
